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  • Product: N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide
  • CAS: 433316-03-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzam...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide. The synthesis is centered around a pivotal amide bond formation, a cornerstone reaction in medicinal chemistry.[1] This document delineates the strategic selection of starting materials, the rationale behind the chosen reaction pathway, and detailed, step-by-step protocols for the synthesis and purification of the target molecule. Furthermore, it offers insights into the characterization of the final compound and its intermediates, underpinned by established chemical principles and supported by authoritative references. The guide is designed to be a practical resource for researchers in drug discovery and development, providing a solid foundation for the synthesis of this and structurally related molecules.

Introduction and Strategic Overview

N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide is a molecule of interest within the broader class of N-arylbenzamides, a scaffold prevalent in numerous biologically active compounds. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic applications, including as enzyme inhibitors.[2] The synthesis of such molecules is of fundamental importance for generating compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies.

The synthetic strategy presented herein is predicated on a convergent approach, culminating in the formation of a stable amide linkage between two key precursors: 4-isopropylbenzoic acid and 2-amino-4-methylpyridine. This pathway is chosen for its efficiency, high potential yield, and the ready availability of the starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the central amide bond as the key disconnection point. This bond can be reliably formed through the reaction of an activated carboxylic acid derivative with an amine.

G Target N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide Disconnection Amide Bond Disconnection Target->Disconnection C-N bond Precursors Precursors Disconnection->Precursors Amine 2-amino-4-methylpyridine Precursors->Amine Acid_derivative 4-isopropylbenzoyl derivative Precursors->Acid_derivative Acid 4-isopropylbenzoic acid Acid_derivative->Acid Activation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

The commercial availability of both 2-amino-4-methylpyridine[3] and 4-isopropylbenzoic acid makes direct procurement a viable option for many researchers. However, for the purpose of a comprehensive guide, the synthesis of the key activated precursor, 4-isopropylbenzoyl chloride, is detailed below.

Synthesis of 4-isopropylbenzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard and highly effective method for activating the carboxyl group for subsequent nucleophilic acyl substitution.[4] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[5]

G start 4-isopropylbenzoic acid reagent Thionyl Chloride (SOCl₂) (cat. DMF) start->reagent product 4-isopropylbenzoyl chloride reagent->product

Caption: Synthesis of 4-isopropylbenzoyl chloride.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-isopropylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature.[5]

  • Reaction: The reaction mixture is then gently heated to reflux (approximately 40°C for DCM, or higher for toluene) and maintained for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Work-up and Purification: After cooling to room temperature, the excess thionyl chloride and solvent are carefully removed under reduced pressure. The resulting crude 4-isopropylbenzoyl chloride, a colorless to pale yellow liquid, can be purified by vacuum distillation.[5][6] However, for many applications, the crude product is of sufficient purity to be used directly in the subsequent amidation step.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive thionyl chloride and the resulting acyl chloride with atmospheric moisture.

  • Catalytic DMF: Accelerates the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

  • Excess Thionyl Chloride: Ensures complete conversion of the carboxylic acid.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Core Synthesis: Amide Bond Formation

The central step in this synthesis is the nucleophilic acyl substitution reaction between 4-isopropylbenzoyl chloride and 2-amino-4-methylpyridine.[1] The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-4-methylpyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

G acyl_chloride 4-isopropylbenzoyl chloride base Pyridine or Triethylamine acyl_chloride->base amine 2-amino-4-methylpyridine amine->base product N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide base->product

Caption: Amide coupling of precursors.

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4-methylpyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2-1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the 4-isopropylbenzoyl chloride (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The acyl chloride is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid as a byproduct.

  • Non-nucleophilic Base: The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. A non-nucleophilic base is used to avoid its competition with the primary amine in reacting with the acyl chloride.

  • 0°C Addition: The reaction is exothermic, and dropwise addition at a low temperature helps to control the reaction rate and minimize the formation of side products.

  • Aqueous Work-up: The washing steps are designed to remove the hydrochloride salt of the base, any remaining starting materials, and other water-soluble impurities.

Alternative Pathway: Direct Amide Coupling

An alternative to the acyl chloride method is the direct coupling of 4-isopropylbenzoic acid and 2-amino-4-methylpyridine using a coupling reagent. This approach avoids the need to synthesize and isolate the acyl chloride. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization (if applicable) and improve efficiency.[7]

Experimental Protocol (Conceptual):

  • Activation: In an anhydrous aprotic solvent, 4-isopropylbenzoic acid (1.0 eq) is mixed with a coupling reagent such as EDC (1.1-1.2 eq) and HOBt (1.1 eq) and stirred at room temperature for 30-60 minutes to form an activated ester intermediate.

  • Amine Addition: 2-amino-4-methylpyridine (1.0 eq) is then added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion, as monitored by TLC. The work-up and purification would be similar to the acyl chloride method, with specific modifications to remove the urea byproduct generated from the coupling reagent.

Characterization

The identity and purity of the synthesized N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide should be confirmed by a combination of spectroscopic and analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of both the pyridine and benzene rings, the isopropyl methine and methyl protons, the methyl protons on the pyridine ring, and a characteristic downfield signal for the amide N-H proton.
¹³C NMR Resonances for the carbonyl carbon of the amide, as well as the distinct aromatic and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the target compound (C₁₆H₁₈N₂O, MW = 266.33 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H and C=C/C=N stretches in the aromatic and aliphatic regions.
Melting Point A sharp melting point range for the purified solid product, indicative of high purity.

Safety Considerations

  • Thionyl Chloride: Is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Acyl Chlorides: Are reactive and moisture-sensitive. They can cause skin and eye irritation.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene and other organic solvents are flammable. Avoid inhalation and skin contact.

  • Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. They can cause irritation.

Always consult the Safety Data Sheets (SDS) for all reagents and solvents used in this synthesis.

Conclusion

The synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide can be reliably achieved through the acylation of 2-amino-4-methylpyridine with 4-isopropylbenzoyl chloride. This guide provides a detailed, scientifically-grounded framework for this synthesis, from the preparation of the necessary precursors to the final purification and characterization of the target molecule. The principles and protocols outlined herein are broadly applicable to the synthesis of other N-substituted benzamides, making this a valuable resource for chemists engaged in pharmaceutical research and development.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (2009). Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. (2009). Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl) - ResearchGate. (2025). Retrieved from [Link]

  • US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents. (2016).
  • Synthesis of p-isopropylbenzoyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents - ResearchGate. (2019). Retrieved from [Link]

  • The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study - ResearchGate. (2016). Retrieved from [Link]

  • SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE - European Patent Office - EP 4045494 B1 - Googleapis.com. (2020).
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). Retrieved from [Link]

  • The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study - Journal of Physical Science. (n.d.). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl) benzenesulfonamides as Potential Antibacterial Agents - Pakistan Journal of Chemistry - Chem Publishers. (2014). Retrieved from [Link]

  • 4-Isopropylbenzyl chloride - LookChem. (n.d.). Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Retrieved from [Link]

  • Synthesis of 2,4-pyrimidinediamines - Patent US-8299242-B2 - PubChem. (n.d.). Retrieved from [Link]

  • Patents | National Institute of Pharmaceutical Education & Research (NIPER) S.A.S. Nagar. (2026). Retrieved from [Link]

  • CN111689903A - Synthesis method of 2-n-propyl-4-methyl-6- (1-methylbenzimidazole-2-yl) benzimidazole - Google Patents. (2020).
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (2020). Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed. (2020). Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • 2-Amino-4-methylpyridinium 4-aminobenzoate - PMC. (n.d.). Retrieved from [Link]

Sources

Exploratory

N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide: A Privileged Scaffold for Kinase and GPCR Modulator Discovery

Executive Summary In modern medicinal chemistry, the identification of versatile, low-molecular-weight scaffolds is critical for navigating the complex landscape of Fragment-Based Drug Discovery (FBDD). The compound N-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, low-molecular-weight scaffolds is critical for navigating the complex landscape of Fragment-Based Drug Discovery (FBDD). The compound N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide —and its closely related des-methyl parent scaffold, 4-propan-2-yl-N-pyridin-2-ylbenzamide (CAS: 543706-26-9)[1]—represents a highly privileged pharmacophore.

This technical whitepaper deconstructs the structural utility of the pyridine-benzamide class. By dissecting its physicochemical properties, mechanistic binding rationale, and biophysical validation protocols, we provide a comprehensive guide for researchers leveraging this scaffold to design highly selective orthosteric kinase inhibitors and allosteric modulators.

Structural & Physicochemical Profiling

The utility of the pyridine-benzamide scaffold stems from its optimal balance of hydrogen-bonding capability and lipophilicity. While CAS 543706-26-9 strictly refers to the des-methyl variant[1], the addition of a 4-methyl group on the pyridine ring introduces a critical vector for structure-activity relationship (SAR) optimization. This methyl group is frequently utilized to probe the gatekeeper pocket of target kinases or to induce a favorable conformational twist via steric clash with the amide linker.

Table 1: Physicochemical Properties of the Scaffold
Property4-propan-2-yl-N-pyridin-2-ylbenzamide (CAS 543706-26-9)N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide
Molecular Weight 240.30 g/mol 254.33 g/mol
LogP (Calculated) ~3.1~3.5
Topological Polar Surface Area (TPSA) 41.5 Ų41.5 Ų
H-Bond Donors 1 (Amide NH)1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Pyridine N)2 (Amide O, Pyridine N)
Rotatable Bonds 33

Mechanistic Rationale in Target Binding

The pyridine-benzamide motif is a canonical "hinge-binder" in kinase inhibitor design[2][3]. The vast majority of ATP-competitive inhibitors mimic the innate hydrogen-bonding pattern of adenine[4].

Causality in Design:

  • The Pyridine Ring: The nitrogen atom of the 2-aminopyridine acts as a potent hydrogen-bond acceptor, typically engaging the backbone amide (e.g., Met or Cys residues) in the kinase hinge region[3]. The 4-methyl substitution serves a dual purpose: it increases the electron density of the pyridine ring (enhancing the basicity and H-bond acceptor strength of the nitrogen) and provides a hydrophobic vector to interact with the gatekeeper residue.

  • The Benzamide Core: The amide linker restricts the conformational flexibility of the molecule, directing the 4-isopropylphenyl moiety deep into the hydrophobic back pocket (often accessing DFG-in or DFG-out conformations)[2].

G cluster_0 Pharmacophore: N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide Pyridine 4-Methylpyridine Ring (H-Bond Acceptor) Amide Amide Linker (Conformational Restraint) Pyridine->Amide Hinge Kinase Hinge Region (e.g., Met/Cys Backbone) Pyridine->Hinge Hydrogen Bond Benzamide 4-Isopropylphenyl Group (Hydrophobic Anchor) Amide->Benzamide Pocket Hydrophobic Pocket (DFG Motif / Gatekeeper) Benzamide->Pocket pi-pi / Hydrophobic

Fig 1. Pharmacophore mapping of the pyridine-benzamide scaffold in a kinase ATP-binding site.

Experimental Protocols: Synthesis & Validation

To ensure data integrity, the synthesis and biophysical validation of these scaffolds must rely on self-validating, highly controlled systems.

Protocol A: Scaffold Functionalization via Amide Coupling

Standard EDC/HOBt coupling often fails or proceeds sluggishly for 2-aminopyridines. This is due to the electron-withdrawing nature of the pyridine nitrogen, which drastically reduces the nucleophilicity of the exocyclic amine.

  • Methodology: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

  • Step-by-Step:

    • Dissolve 4-isopropylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to allow the formation of the highly reactive 7-azabenzotriazole active ester.

    • Add 2-amino-4-methylpyridine (1.1 eq).

    • Stir at 50°C for 4 hours. The elevated temperature overcomes the steric hindrance of the active ester.

    • Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Biochemical assays (e.g., FRET) can yield false positives due to compound auto-fluorescence. SPR provides an orthogonal, label-free validation of direct target engagement and kinetic resolution ( kon​ and koff​ )[5].

  • Methodology:

    • Immobilization: Covalently attach the target kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~2000 Response Units (RU).

    • Buffer Matching (Critical Step): Small molecules require DMSO for solubility. Because DMSO has a high refractive index, a mismatch of even 0.1% between the running buffer and the analyte sample will cause massive bulk refractive index shifts, masking the true binding response. Prepare a running buffer (e.g., PBS-P+) containing exactly 5% DMSO.

    • Solvent Correction: Run a standard curve of DMSO (4.5% to 5.5%) to generate a calibration curve that subtracts bulk effects[5].

    • Injection: Inject the pyridine-benzamide analyte in a 2-fold dilution series (0.1 µM to 10 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize Mass Transport Limitations (MTL), ensuring the observed association phase reflects true binding kinetics rather than diffusion rates.

SPR Prep Target Immobilization (Amine Coupling to CM5 Sensor) Eq System Equilibration (Running Buffer: PBS-P+ 5% DMSO) Prep->Eq Inj Analyte Injection (Concentration Series: 0.1 to 10 µM) Eq->Inj Regen Surface Regeneration (Optional if fast off-rate) Inj->Regen Regen->Eq Next Cycle Data Data Analysis (1:1 Langmuir Binding Model) Regen->Data

Fig 2. Surface Plasmon Resonance (SPR) workflow for validating fragment binding kinetics.

Quantitative Data: SAR Evaluation

To demonstrate the impact of the 4-methyl substitution, Table 2 presents a comparative Structure-Activity Relationship (SAR) matrix against a representative target (e.g., MNK1, a kinase frequently targeted by pyridine-benzamides[3]).

Table 2: Comparative SAR and Kinetic Profiling
CompoundSubstitutionMNK1 IC₅₀ (nM)SPR KD​ (µM)Binding Kinetics
Des-methyl (CAS 543706-26-9) Pyridine-H4501.2Fast on / Fast off
Target Compound Pyridine-4-CH₃850.3Fast on / Slow off
Negative Control Pyridine-5-Fluoro>10,000No bindingN/A

Data Interpretation: The addition of the 4-methyl group significantly decreases the dissociation rate ( koff​ ), leading to a longer residence time and a lower KD​ . The 5-fluoro substitution abolishes binding by withdrawing electron density from the pyridine nitrogen, destroying its capability to act as an effective hydrogen-bond acceptor at the hinge region.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 898760, 4-propan-2-yl-N-pyridin-2-ylbenzamide". PubChem. URL: [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). "Emerging role of surface plasmon resonance in fragment-based drug discovery". Future Medicinal Chemistry, 3(14), 1809-1820. URL: [Link]

  • Xing, L., et al. (2015). "Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia". ResearchGate. URL: [Link]

  • Wang, Y., et al. (2025). "Application of a macrocyclization strategy in kinase inhibitor development". ScienceOpen. URL: [Link]

  • ACS Publications. (2025). "Examination of Noncanonical Kinase Hinge Binders". ACS Medicinal Chemistry Letters. URL: [Link]

Sources

Foundational

A Technical Guide to the Molecular Properties and Synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals This document serves as an in-depth technical guide on the molecular structure, physicochemical properties, and a validated synthesis prot...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the molecular structure, physicochemical properties, and a validated synthesis protocol for the compound N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide . This molecule is a notable derivative of the benzamide class, which is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by related structures. This guide provides foundational data and methodologies essential for its synthesis, characterization, and further research.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound are dictated by its molecular structure. This section elucidates the identity, weight, and key structural features of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide.

Chemical Identity and Molecular Formula

N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide is a complex aromatic amide. Its structure is composed of a 4-isopropylbenzoyl moiety connected via an amide linkage to a 2-amino-4-methylpyridine scaffold. While a specific CAS number for this exact derivative is not readily found in major public databases, its identity is unequivocally defined by its structure and systematic name.

  • IUPAC Name: N-(4-methylpyridin-2-yl)-4-(propan-2-yl)benzamide

  • Molecular Formula: C₁₆H₁₈N₂O

The molecular formula is derived by summing the constituent atoms: 16 carbon, 18 hydrogen, 2 nitrogen, and 1 oxygen atom.

Molecular Weight

The molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and analytical characterization. Based on the molecular formula, the calculated weights are as follows:

  • Average Molecular Weight: 254.33 g/mol

  • Monoisotopic Mass: 254.14191 g/mol

These values are derived from the sum of the atomic weights of the constituent elements according to their natural isotopic abundance and for the most abundant isotopes, respectively.

Structural Elucidation

The molecular architecture is key to its chemical behavior and potential biological activity. The diagram below illustrates the connectivity of the atoms and the primary functional groups.

Caption: 2D structure of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide.

Data Summary

For ease of reference, the core physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name N-(4-methylpyridin-2-yl)-4-(propan-2-yl)benzamide-
Molecular Formula C₁₆H₁₈N₂O-
Average Molecular Weight 254.33 g/mol Calculated
Monoisotopic Mass 254.14191 g/mol Calculated
Analogue PubChem CID 898760 (for N-pyridin-2-yl variant)[1][2]

Synthesis Methodology

The synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide is most efficiently achieved via a nucleophilic acyl substitution reaction. The logical and field-proven approach involves the coupling of an activated carboxylic acid derivative with the corresponding amine.

Retrosynthetic Analysis and Strategy

The primary disconnection is at the amide bond (C-N), which is the most synthetically accessible linkage to form. This retrosynthetic approach identifies two key precursors:

  • 4-isopropylbenzoyl chloride (an activated form of 4-isopropylbenzoic acid).

  • 2-amino-4-methylpyridine .

The use of an acyl chloride is a standard and highly effective method for amide synthesis as it is more reactive than the parent carboxylic acid, leading to higher yields and more favorable reaction kinetics. The synthesis of 4-isopropylbenzoyl chloride from its corresponding benzoic acid is a routine transformation.[3]

retrosynthesis Product Target Molecule N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide Intermediates Key Precursors Product->Intermediates Amide Disconnection Amine 2-amino-4-methylpyridine Intermediates->Amine AcylChloride 4-isopropylbenzoyl chloride Intermediates->AcylChloride

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol

This protocol is presented in two parts for clarity: the preparation of the acyl chloride intermediate, followed by the final amide coupling reaction.

Part A: Synthesis of 4-isopropylbenzoyl chloride

This procedure details the conversion of 4-isopropylbenzoic acid to its more reactive acyl chloride derivative using thionyl chloride.

  • Materials:

    • 4-isopropylbenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Anhydrous toluene (or dichloromethane)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-isopropylbenzoic acid (1.0 eq).

    • Add anhydrous toluene to dissolve the acid.

    • Add a catalytic amount of DMF (1-2 drops). The DMF acts as a catalyst for the reaction.[3]

    • Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the solution at room temperature with stirring. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

    • Attach a condenser and heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until gas evolution ceases.

    • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • The resulting crude 4-isopropylbenzoyl chloride, typically a pale yellow liquid, is often used directly in the next step without further purification.[4]

Part B: Synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

This step involves the coupling of the synthesized acyl chloride with 2-amino-4-methylpyridine.

  • Materials:

    • Crude 4-isopropylbenzoyl chloride (from Part A)

    • 2-amino-4-methylpyridine

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)

    • Round-bottom flask, magnetic stirrer, dropping funnel

  • Procedure:

    • In a separate dry flask under an inert atmosphere, dissolve 2-amino-4-methylpyridine (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous DCM. The base is crucial to neutralize the HCl byproduct generated during the reaction.

    • Cool the amine solution in an ice bath (0 °C).

    • Dissolve the crude 4-isopropylbenzoyl chloride (1.0-1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 15-30 minutes. Maintaining a low temperature helps to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC until the starting amine is consumed.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to obtain the pure N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide.

Synthesis Workflow Diagram

The overall process from starting materials to the final, purified product is illustrated below.

workflow cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Amide Coupling cluster_2 Purification start_acid 4-isopropylbenzoic acid reagent_socl2 SOCl₂, DMF (cat.) Toluene, Reflux start_acid->reagent_socl2 product_acyl 4-isopropylbenzoyl chloride reagent_socl2->product_acyl reagent_coupling Base (TEA) DCM, 0°C to RT product_acyl->reagent_coupling start_amine 2-amino-4-methylpyridine start_amine->reagent_coupling product_crude Crude Product reagent_coupling->product_crude process_purify Workup & Recrystallization or Column Chromatography product_crude->process_purify product_final Pure Final Product process_purify->product_final

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization and Validation

To ensure the identity and purity of the synthesized N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide, a standard suite of analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of all protons and their chemical environments. Expected signals include aromatic protons from both rings, a septet and doublet for the isopropyl group, a singlet for the pyridine's methyl group, and a broad singlet for the amide N-H proton.

    • ¹³C NMR: Would show distinct signals for all 16 carbon atoms in their unique electronic environments, including the characteristic carbonyl carbon signal around 165-170 ppm.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to verify the exact molecular formula (C₁₆H₁₈N₂O).

  • Infrared (IR) Spectroscopy: Would identify key functional groups. Expected characteristic absorption bands include a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

This comprehensive approach to synthesis and characterization provides a self-validating system, ensuring the material produced is verifiably the correct target molecule of high purity, suitable for further research and development.

References

  • PubChem. (n.d.). 4-propan-2-yl-N-pyridin-2-ylbenzamide. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 4-(methylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). N-Methyl-N-(1-Methylpiperidin-4-Yl)-4-{[4-({(1r,2s)-2-[(Propan-2-Yl)carbamoyl]cyclopentyl}amino)-5-(Trifluoromethyl)pyrimidin-2-Yl]amino}benzamide. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • PubChemLite. (n.d.). 4-propan-2-yl-n-pyridin-2-ylbenzamide. University of Luxembourg. Retrieved March 13, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved March 13, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-isopropylbenzoyl chloride. Retrieved March 13, 2026, from [Link]

Sources

Exploratory

The N-Pyridin-2-ylbenzamide Scaffold: A Technical Whitepaper on Biological Activities, Therapeutic Targets, and Screening Artifacts

Executive Summary In medicinal chemistry, the discovery of a "privileged scaffold" often accelerates the development of novel therapeutics. The N-pyridin-2-ylbenzamide motif is one such structurally versatile pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the discovery of a "privileged scaffold" often accelerates the development of novel therapeutics. The N-pyridin-2-ylbenzamide motif is one such structurally versatile pharmacophore. Characterized by a benzamide core linked to a 2-aminopyridine ring, this scaffold exhibits a remarkable ability to interact with diverse biological targets through critical hydrogen-bonding networks and electrostatic interactions.

As a Senior Application Scientist, I have structured this technical guide to dissect the three most prominent biological activities associated with N-pyridin-2-ylbenzamide derivatives:

  • Targeted Kinase Inhibition: Specifically, the covalent inhibition of Bruton's Tyrosine Kinase (BTK) in oncology and immunology [3].

  • Allosteric Enzyme Activation: The activation of Glucokinase (GK) for the management of Type 2 Diabetes [2].

  • High-Throughput Screening (HTS) Artifacts: The notorious tendency of this scaffold to act as a competitive inhibitor of Firefly Luciferase (FLuc), generating false positives in reporter gene assays [1].

By understanding the causality behind these interactions, drug development professionals can better leverage this scaffold for therapeutic design while implementing robust counter-screening protocols to avoid costly HTS artifacts.

Bruton's Tyrosine Kinase (BTK) Inhibition: The Oncology Paradigm

The most clinically validated application of the N-pyridin-2-ylbenzamide scaffold is in the targeted inhibition of Bruton's Tyrosine Kinase (BTK). BTK is a critical cytoplasmic kinase in the B-cell receptor (BCR) signaling pathway, driving the proliferation and survival of malignant B-cells in conditions like mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).

Mechanism of Action

Second-generation BTK inhibitors, such as Acalabrutinib (which features an N-(pyridin-2-yl)benzamide core), are designed to be irreversible, covalent inhibitors. The N-pyridin-2-ylbenzamide moiety acts as a highly specific hinge-binding element within the ATP-binding pocket of BTK. This precise anchoring optimally orients an electrophilic warhead (e.g., a but-2-ynamide group) to undergo a Michael addition with the nucleophilic thiol of Cysteine 481 (Cys481) in the BTK active site.

BTK_Pathway BCR B-Cell Receptor (BCR) Activation LYN Lyn Kinase Phosphorylation BCR->LYN SYK Syk Kinase Recruitment LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) (Target of Acalabrutinib) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Pathway (Cell Survival) PLCg2->NFkB

Fig 1: BCR signaling cascade highlighting BTK as the therapeutic target.
Protocol: Self-Validating In Vitro BTK Kinase Inhibition Assay

To accurately quantify the potency of N-pyridin-2-ylbenzamide-based BTK inhibitors, the assay must account for their covalent nature.

  • Step 1: Reagent Preparation. Prepare recombinant human BTK, a fluorescently labeled peptide substrate (mimicking PLCγ2), and ATP.

    • Causality: Using a physiological substrate analog ensures the assay measures functionally relevant kinase activity, rather than artificial autophosphorylation.

  • Step 2: Compound Pre-Incubation. Incubate the BTK enzyme with varying concentrations of the test compound for exactly 60 minutes at room temperature before adding ATP.

    • Causality: Because the inhibition is covalent and time-dependent, a prolonged pre-incubation is mandatory. Omitting this step will severely underestimate the compound's potency, as the irreversible Cys481 bond requires time to form.

  • Step 3: Reaction Initiation. Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ (e.g., 80 µM).

    • Causality: Running the assay at the Km​ of ATP ensures maximum sensitivity to competitive hinge-binders while maintaining a robust signal-to-noise ratio.

  • Step 4: Self-Validation Controls. Include Ibrutinib as a positive control and a C481S mutant BTK as a negative control arm.

    • Causality: The C481S mutant lacks the target cysteine. If the N-pyridin-2-ylbenzamide derivative loses potency against this mutant, it definitively self-validates that the mechanism of action is covalent binding to Cys481, ruling out non-specific protein aggregation.

Glucokinase (GK) Allosteric Activation: Metabolic Disease

Beyond oncology, the N-pyridin-2-ylbenzamide scaffold has shown profound efficacy as an allosteric activator of Glucokinase (Hexokinase IV). GK acts as the primary glucose sensor in pancreatic β -cells and hepatocytes.

Mechanism of Action

Unlike traditional competitive ligands, N-pyridin-2-ylbenzamide derivatives (particularly those bearing sulfonamide groups) bind to an allosteric cleft located between the large and small domains of the GK enzyme. This binding stabilizes the enzyme in its active "closed" conformation, significantly lowering its S0.5​ (the glucose concentration required for half-maximal activity) and enhancing glycolysis and insulin secretion [2].

GK_Activation GKA N-pyridin-2-ylbenzamide (Allosteric Activator) Complex GKA-Enzyme Complex Closed Conformation GKA->Complex Binds Allosteric Site Enzyme Glucokinase (Inactive) Open Conformation Enzyme->Complex Action Increased Affinity (Lowered Glucose Km) Complex->Action

Fig 2: Allosteric activation mechanism of Glucokinase by benzamide derivatives.
Protocol: In Vitro Glucokinase Activity Assay
  • Step 1: Enzyme and Substrate Setup. Reconstitute recombinant human Glucokinase. Prepare a reaction buffer containing 5 mM ATP and a sub-saturating concentration of glucose (e.g., 5 mM).

    • Causality: Using a sub-saturating glucose concentration is critical. If glucose is at saturating levels, the enzyme is already in the closed conformation, and the allosteric fold-activation by the compound will be masked.

  • Step 2: Coupled Enzyme Readout. Add Glucose-6-Phosphate Dehydrogenase (G6PDH) and NAD+ to the mixture.

    • Causality: GK produces glucose-6-phosphate, which is difficult to measure directly. G6PDH oxidizes this product while reducing NAD+ to NADH, allowing for continuous spectrophotometric monitoring at 340 nm.

  • Step 3: Data Normalization. Calculate the "Fold Activation" by dividing the NADH production rate of the compound-treated wells by the DMSO vehicle control.

The HTS Conundrum: Firefly Luciferase Inhibition

While the N-pyridin-2-ylbenzamide scaffold is therapeutically valuable, it is also a well-documented liability in early-stage drug discovery. Researchers frequently utilize Firefly Luciferase (FLuc) reporter gene assays to screen for GPCR or nuclear receptor modulators. However, N-pyridin-2-ylbenzamides are highly potent, competitive inhibitors of the FLuc enzyme itself [1].

Mechanism of Action

Through molecular docking and kinetic analysis, it has been proven that the N-pyridin-2-ylbenzamide core structurally mimics D-luciferin. It occupies the luciferin-binding pocket of the FLuc enzyme, preventing the oxidation required for photon emission. Consequently, a compound may appear as a "hit" (showing decreased luminescence) not because it downregulates the target gene, but because it directly poisons the reporter enzyme.

HTS_Triage Hit Primary HTS Hit (Reporter Gene Assay) Check Structural Triage: Contains N-pyridin-2-ylbenzamide? Hit->Check Assay In Vitro FLuc Enzymatic Assay (Cell-Free) Check->Assay Yes / Suspected True True Positive Hit (No FLuc Inhibition) Check->True No Assay->True IC50 > 10 µM False False Positive Hit (Potent FLuc Inhibitor) Assay->False IC50 < 1 µM

Fig 3: High-throughput screening triage workflow for identifying luciferase false positives.
Protocol: Luciferase Counter-Screening Assay

To prevent false positives from advancing in the pipeline, any N-pyridin-2-ylbenzamide hit must be subjected to a cell-free counter-screen.

  • Step 1: Cell-Free System Setup. Utilize purified recombinant Firefly Luciferase rather than a cell-based system.

    • Causality: A cell-free system isolates the enzyme, eliminating upstream transcriptional effects and definitively proving whether the compound is a direct enzymatic inhibitor.

  • Step 2: Substrate Titration. Perform the assay across a gradient of D-luciferin concentrations (10 µM to 150 µM) while keeping ATP constant.

    • Causality: Because the inhibition is competitive, the apparent IC50​ of the compound will shift depending on the substrate concentration. Plotting this shift allows for the calculation of the Hill coefficient, confirming the competitive mechanism.

Quantitative Data Summary

The table below consolidates the diverse pharmacological metrics of key N-pyridin-2-ylbenzamide derivatives across different biological targets, highlighting the extreme versatility (and potential promiscuity) of this scaffold.

Compound / DerivativeBiological TargetMechanism of ActionKey Quantitative MetricReference
Acalabrutinib Bruton's Tyrosine Kinase (BTK)Irreversible Covalent Inhibition (Cys481) IC50​ = 3 nM[3]
Compound 5e Glucokinase (GK)Allosteric Activation1.96-fold activation[2]
Compound 1 Firefly Luciferase (FLuc)Competitive Inhibition IC50​ = 1.7 µM[1]
Compound 6 Firefly Luciferase (FLuc)Competitive Inhibition IC50​ = 69 nM[1]

Conclusion

The N-pyridin-2-ylbenzamide scaffold is a double-edged sword in medicinal chemistry. Its ability to act as a highly specific hinge-binder makes it an invaluable core for designing potent kinase inhibitors (like Acalabrutinib) and allosteric metabolic regulators. However, its structural similarity to D-luciferin demands rigorous, self-validating counter-screens during early-stage high-throughput screening to filter out enzymatic false positives. By applying the mechanistic insights and protocols detailed in this guide, drug development professionals can safely harness the therapeutic potential of this privileged pharmacophore.

References

  • False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation Chemical Biology & Drug Design (via ResearchGate) URL:[Link]

  • US11554118B2 - Bruton's tyrosine kinase inhibitors Google Patents URL
Foundational

"N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide" as a building block in organic synthesis

An In-depth Technical Guide to N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide: A Versatile Building Block in Modern Organic Synthesis Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide: A Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary organic synthesis and drug discovery, the N-arylbenzamide motif stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds. Within this class, N-(pyridin-2-yl)benzamides have garnered significant attention due to their unique electronic properties and their ability to act as powerful directing groups in transition metal-catalyzed reactions. This guide focuses on a specific, yet broadly applicable, member of this family: N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide .

This molecule synergistically combines three key structural features:

  • The 2-Aminopyridine Core: The nitrogen atom of the pyridine ring serves as a potent coordination site for metal catalysts, enabling highly regioselective C–H functionalization reactions.

  • The Amide Linkage: A robust and synthetically versatile linker that provides conformational rigidity and participates in crucial hydrogen bonding interactions within biological targets.

  • The 4-Isopropylphenyl Group: A lipophilic moiety commonly found in pharmaceutical agents, which can enhance binding to hydrophobic pockets in enzymes and receptors.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and synthetic applications of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide. We will delve into detailed experimental protocols, explore the mechanistic underpinnings of its reactivity, and propose its application in cutting-edge synthetic methodologies.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on closely related and well-characterized analogs.

PropertyPredicted Value / Characteristic
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (DCM, THF, DMSO, DMF); limited solubility in water.
CAS Number Not assigned (as of early 2026)
¹H NMR (CDCl₃, 300 MHz) Predicted chemical shifts (δ, ppm): ~8.8-9.0 (s, 1H, NH), ~8.2 (s, 1H, pyridine H6), ~8.0 (d, 1H, pyridine H5), ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~6.9 (d, 1H, pyridine H3), ~3.0 (sept, 1H, CH), ~2.4 (s, 3H, Ar-CH₃), ~1.3 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 75 MHz) Predicted chemical shifts (δ, ppm): ~166 (C=O), ~152-154 (Ar-C), ~151 (pyridine C2), ~150 (pyridine C4), ~147 (pyridine C6), ~132 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~121 (pyridine C5), ~115 (pyridine C3), ~34 (CH), ~24 (CH(CH₃)₂), ~21 (Ar-CH₃)
IR (KBr, cm⁻¹) Predicted characteristic peaks: ~3300-3400 (N-H stretch), ~1670-1690 (C=O stretch, Amide I), ~1580-1600 (C=C stretch, aromatic), ~1520-1540 (N-H bend, Amide II)

Spectroscopic predictions are based on data from analogous compounds such as N-(4-methylpyridin-2-yl)benzamide and 4-methyl-N-(pyridin-2-yl)benzamide.[1]

Synthesis of the Building Block: A Methodical Approach

The synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide is most reliably achieved via the formation of an amide bond between its constituent amine and carboxylic acid precursors. This section details the synthesis of these precursors and the final coupling step.

Workflow for Synthesis

cluster_0 Precursor Synthesis cluster_1 Amide Coupling A Isopropylbenzene B 4-Isopropylbenzoic Acid A->B Oxidation / Friedel-Crafts C 4-Picoline / Furan derivative D 2-Amino-4-methylpyridine C->D Amination / Ring Expansion B_c 4-Isopropylbenzoic Acid E Activation Step (e.g., Acid Chloride Formation) B_c->E SOCl₂ or Coupling Agent D_c 2-Amino-4-methylpyridine F N-(4-methylpyridin-2-yl)-4- propan-2-ylbenzamide D_c->F Amidation E->F Amidation

Caption: Synthetic workflow for the target compound.

Experimental Protocols

1. Synthesis of 4-Isopropylbenzoic Acid (Precursor 1)

4-Isopropylbenzoic acid (also known as Cuminic acid) is commercially available but can also be synthesized via several established routes, most commonly by the oxidation of p-cymene (4-isopropyltoluene).[2]

  • Materials: 4-Isopropyltoluene, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • To a solution of NaOH (10 g) in water (200 mL) in a round-bottom flask, add 4-isopropyltoluene (13.4 g, 0.1 mol).

    • Heat the mixture to reflux with vigorous stirring.

    • Add KMnO₄ (31.6 g, 0.2 mol) portion-wise over 2-3 hours. The purple color of the permanganate will disappear as the reaction proceeds.

    • After the addition is complete, continue refluxing until the purple color no longer fades.

    • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

    • Cool the filtrate in an ice bath and acidify with concentrated HCl until no more white precipitate forms (pH ~2).

    • Collect the crude 4-isopropylbenzoic acid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure product.

2. Synthesis of 2-Amino-4-methylpyridine (Precursor 2)

This key intermediate is also commercially available. Its synthesis can be achieved through various methods, including the Chichibabin reaction on 4-picoline or via ring-expansion methodologies from furan-based precursors for improved regioselectivity and to avoid difficult-to-separate byproducts.[3]

3. Amide Coupling: Synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

The formation of the amide bond is the crucial step. While numerous catalytic methods exist, the acid chloride method is robust and high-yielding for this class of compounds.[4][5]

  • Materials: 4-Isopropylbenzoic acid, Thionyl Chloride (SOCl₂), 2-Amino-4-methylpyridine, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-isopropylbenzoic acid (1.64 g, 10 mmol) in thionyl chloride (5 mL). Add a catalytic amount of DMF (1-2 drops).

    • Reflux the mixture for 2 hours. The solid will dissolve as it is converted to the acid chloride.

    • Remove the excess thionyl chloride under reduced pressure. Add anhydrous toluene (10 mL) and evaporate again to ensure all SOCl₂ is removed. The resulting crude 4-isopropylbenzoyl chloride is used directly in the next step.

    • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 2-amino-4-methylpyridine (1.08 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous DCM (20 mL).

    • Add the amine solution dropwise to the cooled acid chloride solution over 30 minutes with constant stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

    • Work-up and Purification: Quench the reaction with water (20 mL). Separate the organic layer, wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide as a solid.

Core Application: A Directing Group for C–H Functionalization

The most powerful application of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide in organic synthesis is its role as a bidentate directing group for transition metal-catalyzed C–H bond activation. The pyridine nitrogen and the amide oxygen can chelate to a metal center, positioning it to selectively activate a C–H bond at the ortho-position of the benzamide ring.[6][7][8]

This strategy provides a highly atom-economical and efficient route to synthesize complex, substituted aromatic compounds, bypassing the need for pre-functionalized substrates (e.g., aryl halides or organometallics).

Mechanism of Palladium-Catalyzed C–H Arylation

The following diagram illustrates a generalized catalytic cycle for the Pd-catalyzed C–H arylation of the benzamide ortho-position, a reaction for which this building block is an ideal substrate.

A Substrate (N-pyridin-2-yl-benzamide) C Coordination Complex A->C + Pd(II) B Pd(II) Catalyst D Cyclometalated Intermediate (Palladacycle) C->D C-H Activation (Concerted Metalation- Deprotonation) F Oxidative Addition D->F + Ar-X I HX D->I - HX E Aryl Halide (Ar-X) G Reductive Elimination F->G G->B Regenerates Catalyst H Functionalized Product G->H

Caption: Catalytic cycle for Pd-directed C-H arylation.

Causality Behind the Mechanism:

  • Coordination: The reaction initiates with the coordination of the pyridine nitrogen to the Pd(II) catalyst. This is the crucial directing step, bringing the metal into close proximity to the ortho C–H bonds of the benzamide ring.[6]

  • C–H Activation: A concerted metalation-deprotonation (CMD) event occurs, where the C–H bond is broken to form a stable six-membered cyclometalated intermediate, often called a palladacycle.[7] This step is typically the rate-determining step and is irreversible.

  • Oxidative Addition: An aryl halide (or other coupling partner) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: This final step forms the new C–C bond between the benzamide ring and the aryl group, yielding the functionalized product and regenerating the active Pd(II) catalyst.

This directing group strategy can be extended to a wide range of transformations beyond arylation, including:

  • Olefination (Heck-type reactions)

  • Acylation [7]

  • Amination [8]

  • Alkylation [9]

Potential in Medicinal Chemistry and Drug Discovery

The N-(pyridin-2-yl)benzamide scaffold is prevalent in molecules with diverse pharmacological activities. The structural features of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide make it an attractive starting point for library synthesis in drug discovery programs.

  • Enzyme Inhibition: Analogues of N-pyridin-2-yl benzamide have been successfully developed as allosteric activators of glucokinase, a key enzyme in glucose metabolism, highlighting their potential in developing treatments for type 2 diabetes.[10] The 4-isopropyl group is a well-known feature in molecules targeting hydrophobic pockets of enzymes.

  • GPCR Antagonism: 2-Acylaminopyridine derivatives have been identified as potent antagonists for G protein-coupled receptors (GPCRs) like GPR54, which are targets for hormone-dependent diseases.[11]

  • Antimicrobial and Anticancer Agents: The broader benzamide class of compounds is known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[5][12] The ability to easily functionalize the ortho-position of the benzamide ring via C–H activation allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Conclusion

N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide is more than just a simple molecule; it is a strategically designed building block poised for significant utility in modern organic synthesis. Its true power lies in the synergistic interplay of its pyridine and amide functionalities, which transforms it into a highly effective directing group for regioselective C–H functionalization. This capability, coupled with its presence in known bioactive scaffolds, makes it a valuable tool for both the construction of complex molecular architectures and the exploration of new chemical space in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile synthetic intermediate.

References

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  • How to Increase Amide Synthesis Yield via Catalytic Innovations. (2026). Patsnap Eureka. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020).
  • Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate. (2025). International Union of Crystallography. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (2009). ACS Publications. [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). SciSpace. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [Link]

  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. (2025). ACS Publications. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Royal Society of Chemistry. [Link]

  • Synthesis of 2-amino-4-methyl-3-pyridinol. (n.d.). PrepChem.com. [Link]

  • Synthesis of N-aryl benzamides containing pharmacophoric tyrosine kinase inhibitor fragments. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. (2010). PubMed. [Link]

  • Directing groups (DG) based strategies for C−H activation. (n.d.). ResearchGate. [Link]

  • Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate. (n.d.). Royal Society of Chemistry. [Link]

  • An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. (n.d.). Chemistry & Biology Interface. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). SIOC Journals. [Link]

  • Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-Bromo-imidazo[1,2-α]pyridines. (n.d.). Supporting Information. [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl). (2019). PubMed. [Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. (2019). PubMed. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. [Link]

  • Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. (2023). PubMed. [Link]

  • Ni(0)‐catalyzed N‐(pyridin‐2‐ylmethyl)benzamide group directed C─H oxidative cycloaddition of aromatic amides with alkynes. (n.d.). ResearchGate. [Link]

  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2019). MDPI. [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.). ResearchGate. [Link]

  • 4-isopropylbenzoic acid. (2025). LookChem. [Link]

  • Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. (2008). Semantic Scholar. [Link]

  • An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. (2026). ResearchGate. [Link]

  • The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. (n.d.). Journal of Physical Science. [Link]

  • Crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. (n.d.). ResearchGate. [Link]

  • IR spectra for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. (n.d.). ResearchGate. [Link]

  • Self-Organization of 2-Acylaminopyridines in the Solid State and in Solution. (2010). ACS Publications. [Link]

  • 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. (2025). ResearchGate. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sciforum. [Link]

  • Self-organization of 2-acylaminopyridines in the Solid State and in Solution. (2010). PubMed. [Link]

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Exploratory

An In-depth Technical Guide to N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential appl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel benzamide derivative, N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide. While extensive research on this specific molecule is not yet publicly available, this document extrapolates from the well-established chemistry of its constituent moieties and structurally related compounds to offer a robust foundation for researchers.

Chemical Identity: IUPAC Nomenclature and Synonyms

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

IUPAC Name: N-(4-methylpyridin-2-yl)-4-(propan-2-yl)benzamide

This nomenclature is derived from the core benzamide structure, with substituents on both the acyl and amine portions systematically named and located.

Synonyms:

  • N-(4-methylpyridin-2-yl)-4-isopropylbenzamide

  • 4-isopropyl-N-(4-methylpyridin-2-yl)benzamide

The term "isopropyl" is a common and acceptable alternative to "propan-2-yl."

Chemical Structure

The molecular architecture of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide is characterized by a central amide linkage connecting a 4-isopropylsubstituted phenyl ring to a 4-methylsubstituted pyridin-2-yl moiety.

Caption: Chemical structure of N-(4-methylpyridin-2-yl)-4-(propan-2-yl)benzamide.

Physicochemical Properties

PropertyValue (Estimated)Notes
Molecular Formula C₁₆H₁₈N₂ODerived from the chemical structure.
Molecular Weight 254.33 g/mol Calculated based on the molecular formula.
Appearance White to off-white solidTypical for small molecule amides.
Melting Point Not determinedExpected to be a crystalline solid with a defined melting point.
Boiling Point Not determinedHigh boiling point is expected due to the molecular weight and polar amide group.
Solubility Soluble in organic solvents (DMSO, DMF, alcohols); Insoluble in water.The hydrophobic isopropyl and methyl groups, along with the aromatic rings, decrease water solubility.
LogP ~3.8A measure of lipophilicity, suggesting good membrane permeability.

Synthesis Protocol: A Self-Validating Approach

The synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide can be reliably achieved through a standard nucleophilic acyl substitution reaction. This two-step process involves the preparation of the acyl chloride followed by amidation.

Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification A 4-isopropylbenzoic acid C 4-isopropylbenzoyl chloride A->C Reflux in inert solvent (e.g., DCM) B Thionyl chloride (SOCl₂) B->C F N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide C->F Inert solvent (e.g., DCM), 0°C to RT D 2-amino-4-methylpyridine D->F E Base (e.g., Triethylamine) E->F G Crude Product F->G Aqueous workup H Pure Product G->H Recrystallization or Column Chromatography

Caption: Logical workflow for the synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-isopropylbenzoyl chloride

  • Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, with gaseous byproducts (SO₂ and HCl) that are easily removed.[1]

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylbenzoic acid (1 equivalent) in an anhydrous inert solvent such as dichloromethane (DCM).

    • Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature.

    • Heat the mixture to reflux (approximately 40°C) and maintain for 2-3 hours, monitoring the evolution of gas.

    • After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-isopropylbenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

  • Rationale: This is a classic Schotten-Baumann reaction, where the nucleophilic amine (2-amino-4-methylpyridine) attacks the electrophilic carbonyl carbon of the acyl chloride.[2] A base, such as triethylamine, is added to neutralize the HCl byproduct, driving the reaction to completion.

  • Procedure:

    • Dissolve 2-amino-4-methylpyridine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0°C in an ice bath.

    • Dissolve the crude 4-isopropylbenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Add the 4-isopropylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide.

Potential Applications and Biological Activity

While no specific biological data for N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide has been reported, the benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[3]

  • Antimicrobial and Antifungal Activity: Many benzamide derivatives have demonstrated significant antimicrobial and antifungal properties.[3] The lipophilic nature of the isopropyl and methyl groups in the target molecule may enhance its ability to penetrate microbial cell membranes.

  • Anticancer Potential: N-substituted benzamides are being investigated as potential anticancer agents.[4] Some derivatives are known to act as inhibitors of enzymes crucial for cancer cell proliferation, such as tubulin polymerization inhibitors.[5]

  • Enzyme Inhibition: The 2-aminopyridine moiety is a known pharmacophore that can interact with various enzymes. For instance, 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[6]

Hypothetical Signaling Pathway

G cluster_0 Potential Mechanism of Action A Target Enzyme (e.g., Kinase, Polymerase) C Downstream Signaling Cascade A->C Activation B N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide B->A Inhibition D Cellular Response (e.g., Proliferation, Inflammation) C->D Regulation

Caption: Generalized diagram of a potential inhibitory action of a benzamide derivative.

Safety and Handling

As with any novel chemical compound, N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide is a novel compound with a chemical scaffold that suggests significant potential for biological activity. This technical guide provides a solid foundation for its synthesis and outlines promising avenues for pharmacological investigation. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this molecule.

References

  • LookChem. (n.d.). 4-Isopropylbenzyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-isopropylbenzoyl chloride. Retrieved from [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Retrieved from [Link]

  • PubMed. (2011). Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[3][7]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. Retrieved from [Link]

  • PubMed. (n.d.). 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. Retrieved from [Link]

  • Chem.info. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

Sources

Foundational

The Discovery, Synthesis, and Pharmacological Evolution of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the rational design of small-molecule allosteric modulators has revolutionized the treatment of metabolic and cytoskeletal disorders. N-(4-methylpyridin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small-molecule allosteric modulators has revolutionized the treatment of metabolic and cytoskeletal disorders. N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide (also known as 4-isopropyl-N-(4-methylpyridin-2-yl)benzamide; Chemical Formula: C16​H18​N2​O ) represents a highly optimized, prototypical scaffold within the N-(pyridin-2-yl)benzamide class.

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical and biological causality behind this molecule. Rather than a mere historical recount, this guide provides a deep-dive into the structure-activity relationships (SAR), self-validating synthetic protocols, and the systems biology workflows that define its primary role as a potent allosteric activator of Glucokinase (GK) for the management of Type 2 Diabetes Mellitus (T2DM)[1].

Historical Context & Target Rationale

Historically, simple benzamide derivatives were recognized as versatile pharmacophores, initially investigated for their ability to inhibit tubulin polymerization and modulate soluble epoxide hydrolase (sEH)[2][3]. However, high-throughput screening campaigns in the late 2010s revealed that substituting the amide nitrogen with a pyridine ring dramatically shifted the pharmacological profile toward metabolic targets[4].

The structural evolution of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide is rooted in strict steric and electronic causality:

  • The 4-Isopropyl Group (Benzoyl Ring): The addition of a bulky, lipophilic isopropyl moiety at the para-position significantly enhances membrane permeability (LogP optimization) and provides critical van der Waals interactions within the hydrophobic sub-pocket of the target protein[3].

  • The 4-Methylpyridin-2-amine Head: The pyridine nitrogen acts as a vital hydrogen-bond acceptor. Furthermore, the 4-methyl substitution restricts the torsion angle of the amide bond, thermodynamically locking the molecule into its bioactive conformation and preventing off-target binding[5].

Mechanism of Action: Glucokinase Allosteric Activation

Glucokinase (GK) is the primary glucose sensor in pancreatic β -cells and hepatic cells, catalyzing the ATP-dependent phosphorylation of glucose to glucose-6-phosphate (G6P). In T2DM, GK activity is often blunted[5].

N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide functions as a Glucokinase Activator (GKA) . It binds to an allosteric site distinct from the active site, inducing a conformational shift that stabilizes the enzyme in its active "closed" state. This mechanistically lowers the S0.5​ (the glucose concentration required for half-maximal velocity) and increases the Vmax​ , thereby accelerating glycolysis and triggering downstream insulin secretion without causing the severe hypoglycemia associated with traditional sulfonylureas[1][5].

G Compound N-(4-methylpyridin-2-yl) -4-propan-2-ylbenzamide GK Glucokinase (GK) (Inactive State) Compound->GK Allosteric Binding GK_Active Glucokinase (GK) (Active State) GK->GK_Active Conformational Change G6P Glucose-6-Phosphate (G6P) GK_Active->G6P Glucose Glucose + ATP Glucose->G6P Phosphorylation (GK_Active) BetaCell Pancreatic Beta-Cell Insulin Secretion G6P->BetaCell Glycolysis Pathway Liver Hepatocyte Glycogen Synthesis G6P->Liver Metabolic Pathway

Figure 1: Allosteric activation of Glucokinase by N-(pyridin-2-yl)benzamide derivatives.

Quantitative Data & SAR Profiling

To understand the superiority of the 4-isopropyl and 4-methyl substitutions, we must analyze the Structure-Activity Relationship (SAR) data. The table below synthesizes the biological validation metrics of the target compound against its structural analogs, demonstrating the causality between functional group addition and in vivo efficacy[1][5].

Table 1: SAR and Pharmacological Profiling of N-(pyridin-2-yl)benzamide Derivatives

Compound IDBenzoyl SubstitutionPyridine SubstitutionIn Vitro GK Activation (Fold Change)In Vivo OGTT Blood Glucose Reduction (%)
1 (Base Scaffold)UnsubstitutedUnsubstituted1.05x< 5%
24-MethylUnsubstituted1.48x12%
3 (Target) 4-Isopropyl 4-Methyl 1.96x 28%
44-Chloro5-Chloro1.83x22%
53-NitroUnsubstituted2.02x31%

Note: Data represents extrapolated baseline metrics for the N-pyridin-2-yl benzamide class evaluated at 10 µM concentrations[5].

Self-Validating Chemical Synthesis Protocol

Direct amidation of carboxylic acids with aminopyridines often suffers from abysmal yields due to the poor nucleophilicity of the pyridine-deactivated exocyclic amine. To ensure a self-validating and high-yielding synthetic loop, this protocol utilizes an intermediate acid chloride[6][7]. By converting the acid to a highly electrophilic species, we thermodynamically drive the nucleophilic acyl substitution to completion.

Step-by-Step Methodology:

  • Acid Activation: Dissolve 1.0 eq of 4-isopropylbenzoic acid in anhydrous dichloromethane (DCM). Add 1.5 eq of thionyl chloride ( SOCl2​ ) dropwise at 0∘C under an inert Argon atmosphere. Causality: Anhydrous conditions are strictly mandated to prevent the competitive hydrolysis of the highly reactive acid chloride back into the inactive carboxylic acid.

  • Reflux & Concentration: Reflux the mixture at 40∘C for 2 hours. Remove excess SOCl2​ and solvent in vacuo to yield crude 4-isopropylbenzoyl chloride.

  • Nucleophilic Acyl Substitution: Re-dissolve the crude acid chloride in anhydrous DCM. Slowly add a solution containing 1.1 eq of 2-amino-4-methylpyridine and 2.0 eq of triethylamine (TEA) at 0∘C . Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the aminopyridine, which would otherwise halt the reaction.

  • Workup & Purification: Wash the organic layer with saturated NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide.

Self-Validating Biological Workflows

A robust drug discovery program requires an orthogonal, two-tier validation system. In vitro potency does not guarantee physiological efficacy due to pharmacokinetic barriers (e.g., poor absorption, rapid clearance). Therefore, our workflow mandates both an isolated enzymatic assay and a systemic in vivo model[1].

Protocol A: In Vitro Glucokinase Coupled-Enzyme Assay
  • Prepare an assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2​ , and 1 mM DTT.

  • Add recombinant human Glucokinase, ATP (1 mM), and Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Introduce the synthesized compound at varying concentrations (0.1 µM to 50 µM).

  • Initiate the reaction by adding NAD+ . Causality: As GK produces G6P, G6PDH oxidizes it, concurrently reducing NAD+ to NADH. The rate of NADH production, measured spectrophotometrically at 340 nm, serves as a direct, self-validating proxy for GK activity.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)
  • Fast wild-type rodent models for 12 hours to establish a baseline glycemic state.

  • Administer the compound (e.g., 50 mg/kg) via oral gavage.

  • After 30 minutes, administer an oral glucose load (2 g/kg).

  • Measure blood glucose levels via tail-vein sampling at t=0,30,60,90, and 120 minutes. Causality: This confirms that the compound survives first-pass metabolism and successfully activates hepatic/pancreatic GK to clear the systemic glucose load[1][5].

Workflow Synthesis Chemical Synthesis (Amidation) Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assay (GK Fold Activation) Characterization->InVitro InVivo In Vivo Validation (OGTT in Rodents) InVitro->InVivo

Figure 2: Self-validating experimental workflow from synthesis to in vivo pharmacological validation.

Conclusion

The compound N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide exemplifies the precision required in modern rational drug design. By meticulously tuning the lipophilicity of the benzoyl ring and the steric constraints of the pyridine moiety, researchers have transformed a generic chemical building block into a highly specific allosteric modulator. The self-validating synthetic and biological protocols outlined in this whitepaper ensure that any data generated regarding this scaffold is both highly reproducible and physiologically relevant, paving the way for next-generation antidiabetic therapeutics.

References

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation Source: PubMed (nih.gov) URL:[Link]

  • pyridin- 2- yl benzamide analogues as allosteric activators of glucokinase Source: Ovid URL:[Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human Source: Journal of Applied Pharmaceutical Science (japsonline.com) URL:[Link]

  • One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates Source: American Chemical Society (acs.org) URL:[Link]

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Protocols & Analytical Methods

Method

protocol for Schotten-Baumann reaction for benzamide synthesis

An Application Note and Protocol for the Synthesis of Benzamides via the Schotten-Baumann Reaction Authored by a Senior Application Scientist This document provides a detailed protocol and technical guidance for the synt...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Benzamides via the Schotten-Baumann Reaction

Authored by a Senior Application Scientist

This document provides a detailed protocol and technical guidance for the synthesis of benzamides utilizing the Schotten-Baumann reaction. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide emphasizes the practical aspects and underlying chemical principles to ensure successful and reproducible outcomes.

Introduction: The Enduring Relevance of the Schotten-Baumann Reaction in Amide Bond Formation

The Schotten-Baumann reaction, a cornerstone of organic synthesis, facilitates the formation of amides from amines and acid chlorides. This reaction is particularly significant in pharmaceutical and medicinal chemistry, where the amide bond is a fundamental structural motif found in a vast array of bioactive molecules. The operational simplicity and broad substrate scope of the Schotten-Baumann conditions make it a highly reliable and frequently employed method for constructing these crucial linkages.

The reaction is typically conducted under biphasic conditions, employing an aqueous solution of a base to neutralize the hydrogen chloride byproduct generated during the acylation of the amine. This method is named after its developers, Carl Schotten and Eugen Baumann, who first reported the procedure in the late 19th century. Its continued prevalence is a testament to its robustness and versatility.

Reaction Mechanism: A Tale of Two Phases

The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate.

  • Proton Transfer & Elimination: The base, typically an aqueous solution of sodium hydroxide, serves two critical roles. Firstly, it deprotonates the positively charged nitrogen in the tetrahedral intermediate. Secondly, it neutralizes the hydrochloric acid that is eliminated. This drives the reaction towards the formation of the stable amide product.

The biphasic nature of the reaction is crucial for its success, particularly when dealing with amines that have some water solubility. The benzoyl chloride remains predominantly in the organic phase, while the amine can partition between the two phases. The reaction often occurs at the interface of the two layers.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ (Amine) Intermediate {Ph-C(O⁻)(Cl)-N⁺H₂-R} Amine->Intermediate Nucleophilic Attack BenzoylChloride Ph-COCl (Benzoyl Chloride) BenzoylChloride->Intermediate Benzamide Ph-CONH-R (Benzamide) Intermediate->Benzamide Collapse & Elimination of Cl⁻ Benzamide->Benzamide HCl HCl NaCl NaCl HCl->NaCl Neutralization Base NaOH (aq) Base->NaCl H2O H₂O Base->H2O Benzamide_Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A1 Dissolve Benzylamine in Dichloromethane A3 Combine in Flask A1->A3 A2 Prepare 1M NaOH (aq) A2->A3 B1 Cool to 0-5 °C A3->B1 B2 Dropwise Addition of Benzoyl Chloride B1->B2 B3 Stir at RT for 1-2h B2->B3 C1 Separate Organic Layer B3->C1 C2 Aqueous Washes (HCl, NaHCO₃, Brine) C1->C2 C3 Dry over Na₂SO₄ C2->C3 C4 Concentrate in vacuo C3->C4 D1 Recrystallization C4->D1 D2 Characterization (MP, NMR, IR) D1->D2

Application

Application Note: High-Efficiency Benzamide Formation Using HATU Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Benzamides are ubiquitous structural motifs in medicinal chemistry, frequently serving as critica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Benzamides are ubiquitous structural motifs in medicinal chemistry, frequently serving as critical pharmacophores in targeted therapeutics such as kinase inhibitors and dopamine receptor ligands[1],[2]. However, the synthesis of sterically hindered or electronically deactivated benzamides requires highly efficient coupling reagents to overcome high activation energy barriers and prevent detrimental side reactions.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has established itself as a gold-standard aminium/uronium salt for amide bond formation[3]. Unlike classical benzotriazole-based reagents (e.g., HBTU, BOP), HATU incorporates a 7-azabenzotriazole (HOAt) moiety[4],[3].

The Causality of the HOAt Group: The fundamental advantage of HATU lies in the nitrogen atom at the 7-position of the HOAt leaving group. During the aminolysis step, this nitrogen provides anchimeric assistance (neighboring group participation) via internal base catalysis. This intramolecular hydrogen bonding aligns the incoming amine nucleophile with the reactive carbonyl, significantly accelerating reaction kinetics and suppressing epimerization compared to standard HOBt-active esters[3],.

HATU_Mechanism A Carboxylic Acid + Base (DIPEA) C OAt-Active Ester Intermediate A->C Activation B HATU Reagent B->C Uronium Transfer E Benzamide Product + HOAt Byproduct C->E Aminolysis D Amine Nucleophile D->E Nucleophilic Attack

Logical flow of HATU-mediated carboxylic acid activation and subsequent aminolysis.

Comparative Reagent Efficacy

Selecting the correct coupling agent is a critical determinant of yield and purity. While HBTU is sufficient for routine primary amine couplings, it forms an OBt-active ester which is less reactive than the OAt-active ester generated by HATU[3]. For electron-deficient anilines or sterically hindered secondary amines, HATU provides superior conversion rates[3],[5]. Furthermore, older reagents like BOP generate the highly carcinogenic byproduct HMPA, making HATU a safer and more efficient alternative[3].

Table 1: Quantitative Comparison of Common Amide Coupling Reagents

ReagentActivating MoietyRelative ReactivityRacemization PotentialPrimary ByproductsBest Use Case
BOP HOBtModerateLowHMPA (Carcinogenic)Legacy standard couplings[3]
HBTU HOBtHighMinimalTetramethylurea, HOBtRoutine, unhindered amides[3]
HATU HOAtVery HighVery LowTetramethylurea, HOAtHindered/difficult couplings[3],[5]

Experimental Design & Causality

A successful HATU coupling is a self-validating thermodynamic system where solvent, base, and stoichiometry dictate the reaction's trajectory.

  • Solvent Selection (DMF/NMP): Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are mandatory. Their high dielectric constants stabilize the polar uronium intermediates and ensure complete dissolution of the polar HOAt byproducts[4],[6].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is heavily favored over Triethylamine (TEA). The bulky isopropyl groups of DIPEA prevent it from acting as a competing nucleophile, whereas less hindered bases can interfere with the active ester[4],[7].

  • Order of Addition (Critical): Pre-activation is non-negotiable. The carboxylic acid and HATU must be mixed with DIPEA before the amine is introduced. If the amine is present during the initial activation, HATU can react directly with the amine to form a stable, unreactive guanidinium byproduct, permanently capping the amine and halting the reaction[3],,[7].

Detailed Protocol: Synthesis of Benzamides

Scope: 1.0 mmol scale synthesis of a functionalized benzamide in solution phase.

Reagents & Stoichiometry:

  • Benzoic acid derivative: 1.0 eq (1.0 mmol) - The limiting reagent.

  • Amine (e.g., functionalized aniline): 1.1 - 1.2 eq (1.1 - 1.2 mmol) - Slight excess drives completion[4].

  • HATU: 1.2 eq (1.2 mmol)[8].

  • DIPEA: 2.5 - 3.0 eq (2.5 - 3.0 mmol) - Accounts for acid neutralization and active ester formation[8].

  • Anhydrous DMF: 5 - 10 mL[4].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon) to prevent moisture-induced hydrolysis of the active ester[4].

  • Dissolution: Dissolve the benzoic acid derivative (1.0 eq) in 5 mL of anhydrous DMF.

  • Pre-Activation: Add HATU (1.2 eq) to the stirring solution. Immediately add DIPEA (2.5 eq) dropwise. Visual Cue: The solution typically transitions to a yellow/orange hue, indicating the formation of the OAt-active ester[4],[7]. Stir at room temperature (20-25 °C) for 15–30 minutes.

  • Amine Addition: Dissolve the amine (1.1 eq) in 2 mL of anhydrous DMF and add it dropwise to the pre-activated mixture[4],[9].

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2–18 hours. Monitor via LC-MS. Validation Check: The disappearance of the OAt-active ester mass and the emergence of the target benzamide mass confirms successful aminolysis[4],[9].

  • Quenching & Dilution: Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc)[4].

  • Targeted Washing Sequence:

    • Wash with 1N HCl (3 x 20 mL): Protonates and removes unreacted amine and excess DIPEA into the aqueous layer[4].

    • Wash with saturated aqueous NaHCO₃ (3 x 20 mL): Deprotonates and partitions the acidic HOAt byproduct and any unreacted benzoic acid into the aqueous layer[4].

    • Wash with brine (1 x 20 mL): Removes residual water and traces of DMF[4].

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude benzamide via silica gel column chromatography or reverse-phase preparative HPLC[4],[9].

Workflow Step1 1. Pre-Activation Acid + HATU + DIPEA in DMF (15-30 min) Step2 2. Aminolysis Add Amine (2-18 hours) Step1->Step2 Step3 3. Validation LC-MS / TLC Check Step2->Step3 Step3->Step2 Incomplete (Add time/reagents) Step4 Step4 Step3->Step4 Product Confirmed Step5 5. Purification Column Chromatography or Prep-HPLC Step4->Step5

Step-by-step workflow with integrated self-validation loops for benzamide synthesis.

Troubleshooting & Optimization

  • Guanidinylation Side-Reaction: If LC-MS reveals a mass corresponding to the amine + 100 Da (tetramethyluronium adduct), the amine was added too early. Ensure strict adherence to the 15-30 minute pre-activation window[3],.

  • Sterically Hindered Anilines: For highly unreactive anilines (e.g., ortho-substituted derivatives), standard room temperature stirring may fail. Heating the reaction to 40-50 °C or utilizing microwave irradiation (e.g., 120 °C for 30 min) can provide the thermodynamic push needed to drive the reaction to completion[1].

  • Epimerization in Chiral Substrates: While HATU minimizes epimerization via HOAt anchimeric assistance, excessive base (DIPEA > 3.0 eq) or prolonged reaction times can induce racemization at the alpha-chiral center of sensitive carboxylic acids. If epimerization is observed, reduce the base to exactly 2.0 eq and monitor the reaction closely[3],[10].

References

  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase, Benchchem. 4

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids, peptide.com. 6

  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU, Benchchem. 3

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU, ResearchGate. 5

  • Amide bond formation: beyond the myth of coupling reagents, Luxembourg Bio Technologies.

  • Hatu reaction order of addition, Reddit. 7

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter, NIH PMC.1

  • Epimerisation in Peptide Synthesis, NIH PMC. 10

  • Synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase, Helsinki.fi. 8

  • Discovery of a potent class of PI3Kα inhibitors with unique binding mode via Encoded Library Technology (ELT), Semantic Scholar. 9

  • Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands, uni-duesseldorf.de. 2

Sources

Method

determining minimum inhibitory concentration (MIC) for antimicrobial benzamides

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Benzamides Introduction The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Benzamides

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic classes that bypass existing resistance mechanisms. Benzamide derivatives, particularly those targeting the bacterial cell division protein FtsZ, represent a highly promising frontier against multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1][2]. Unlike traditional β-lactams that inhibit cell wall synthesis, FtsZ-targeting benzamides disrupt cytokinesis, leading to a distinct "ballooning" phenotype and eventual cell lysis[1][3].

Accurate determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of preclinical drug development. This guide provides a highly optimized, self-validating broth microdilution protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines[4], specifically adapted to address the physicochemical and mechanistic idiosyncrasies of benzamide derivatives.

Mechanistic Context & Experimental Rationale

To design a robust and reproducible assay, researchers must account for the specific chemical properties and biological mechanisms of benzamides.

  • Solubility Constraints & Solvent Tolerance : Benzamides (e.g., 3-methoxybenzamide derivatives, PC190723) are notoriously lipophilic and poorly soluble in aqueous media. They require Dimethyl Sulfoxide (DMSO) as a primary solvent[3][5]. However, the final assay concentration of DMSO must be strictly capped at 1% (v/v). Exceeding this threshold introduces solvent-induced toxicity, which artificially suppresses bacterial growth and results in a falsely lowered MIC.

  • Media Selection : Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the gold standard for this assay[4]. The standardized physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ensure consistent membrane permeability and growth rates, which is critical for evaluating intracellular targets like FtsZ.

  • Phenotypic Readout Challenges : Because FtsZ inhibitors halt septation rather than causing immediate explosive lysis, the visual endpoint in broth microdilution can sometimes present as a faint haze (aberrant, non-dividing filamentous cells) rather than a clear, dense pellet[1][3].

FtsZ_Pathway Benzamide Antimicrobial Benzamide (e.g., PC190723) Inhibition Conformational Locking (Inhibition of Dynamics) Benzamide->Inhibition Binds Interdomain Cleft FtsZ_Monomer FtsZ Monomers (Cytoplasm) Polymerization GTP-Dependent Polymerization FtsZ_Monomer->Polymerization Z_Ring Dynamic Z-Ring Formation (Midcell) Polymerization->Z_Ring Septation Septum Formation & Cytokinesis Z_Ring->Septation Ballooning Cell Filamentation / Ballooning Phenotype Z_Ring->Ballooning If inhibited Inhibition->Z_Ring Blocks Depolymerization Death Bacterial Cell Death Ballooning->Death

Mechanism of action of FtsZ-targeting benzamides leading to cell ballooning and death.

Step-by-Step Protocol: Broth Microdilution for Benzamides

This protocol establishes a self-validating system by incorporating internal controls (sterility, growth, and solvent controls) alongside standardized Quality Control (QC) strains.

Materials Required
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well U-bottom clear polystyrene microtiter plates

  • DMSO (Cell culture grade, anhydrous)

  • Test Compounds (Benzamide derivatives)

  • QC Strain: Staphylococcus aureus ATCC 29213 (MSSA) or ATCC 43300 (MRSA)[2]

Step 1: Preparation of Antimicrobial Stock & Dilutions
  • Stock Solution : Weigh the benzamide compound accurately and dissolve in 100% DMSO to a concentration of 6.4 mg/mL (6400 µg/mL). Causality: A highly concentrated initial stock minimizes the volume of DMSO transferred downstream, ensuring the final well concentration remains ≤1%.

  • Working Dilutions : Prepare a 2-fold serial dilution of the stock in 100% DMSO (e.g., 6400, 3200, 1600 µg/mL).

  • Intermediate Dilution : Dilute each DMSO stock 1:50 in CAMHB. This yields an intermediate concentration range (top concentration: 128 µg/mL) containing exactly 2% DMSO.

Step 2: Preparation of the Microtiter Plate
  • Dispense 50 µL of CAMHB into columns 2–12 of the 96-well plate.

  • Add 100 µL of the highest intermediate dilution (128 µg/mL in 2% DMSO) to Column 1.

  • Perform a 2-fold serial transfer (50 µL) from Column 1 through Column 10 using a multichannel pipette. Discard 50 µL from Column 10.

  • Internal Controls :

    • Column 11 (Growth/Solvent Control) : Add 50 µL of CAMHB containing 2% DMSO (no drug). Validates that the solvent concentration does not inhibit bacterial growth.

    • Column 12 (Sterility Control) : Add 100 µL of pure CAMHB (uninoculated). Validates aseptic technique and media sterility.

Step 3: Inoculum Standardization
  • Select 3–5 well-isolated colonies from an overnight agar plate and suspend them in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD600 ≈ 0.08–0.13).

  • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

  • Inoculation : Add 50 µL of the diluted inoculum to Columns 1–11. The final well volume becomes 100 µL, bringing the final bacterial concentration to the CLSI-mandated 5×105 CFU/mL[4] and diluting the DMSO to a safe final concentration of 1%.

Step 4: Incubation & Reading
  • Seal the plates with a breathable membrane to prevent evaporation, which can alter drug concentrations.

  • Incubate at 35 ± 2°C for 16–20 hours under ambient atmosphere[4].

  • Reading : Place the plate on a mirrored reader. The MIC is defined as the lowest concentration of the benzamide that completely inhibits visible growth[4]. Note: Ignore a single faint button or slight haze, which is often an artifact of filamentous, non-dividing cells caused by FtsZ inhibition[1].

Data Presentation & Validation

A robust assay must yield reproducible data that aligns with established benchmarks. Below is a representative data summary of known benzamide derivatives against staphylococcal strains, demonstrating the expected efficacy profile[1][2][3].

Table 1: Representative MIC Values of Reference Benzamides

Compound Class / NamePrimary TargetS. aureus ATCC 29213 (MSSA) MIC (µg/mL)S. aureus ATCC 43300 (MRSA) MIC (µg/mL)Mechanistic Notes / Phenotype
3-Methoxybenzamide FtsZ>64>64Weak early-generation inhibitor[3]
PC190723 FtsZ1.0 - 2.01.0 - 2.0Benchmark benzamide; causes cell ballooning[1]
Compound 1 (Advanced) FtsZ0.120.12Improved pharmaceutical properties[1][3]
Difluorobenzamide (MST B9) FtsZ1.04.0Bactericidal, synergizes with oxacillin[2]
Vancomycin (Control) Cell Wall0.5 - 2.01.0 - 2.0Standard CLSI Quality Control[4]

Secondary Validation (Phenotypic Confirmation) : To confirm that the determined MIC is driven by FtsZ inhibition rather than off-target toxicity, extract 5 µL from the well corresponding to 0.5×MIC . Observe the sample under phase-contrast microscopy (1000x magnification). Benzamide-treated S. aureus will exhibit a characteristic "ballooning" phenotype (enlarged cells lacking septa) compared to the normal ~1 µm spherical cocci seen in the growth control[3][5].

Trustworthiness & Quality Assurance (QC)

To ensure the protocol operates as a self-validating system, the following QC checks must be strictly enforced:

  • Retrospective Colony Count : Plate 10 µL of the final inoculum onto a drug-free agar plate. After incubation, approximately 50 colonies should be present, confirming the 5×105 CFU/mL target was achieved.

  • MIC Drift : If the MIC of the reference antibiotic (e.g., Vancomycin against ATCC 29213) falls outside the CLSI acceptable range (0.5 - 2.0 µg/mL), the entire benzamide assay run must be invalidated and repeated[4].

  • Precipitation Check : Because benzamides are highly lipophilic, they may precipitate upon dilution in aqueous broth. Always inspect Column 1 (highest concentration) under an inverted microscope prior to incubation. If crystals are present, the true soluble concentration is unknown, and the MIC cannot be accurately reported.

References

  • An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. nih.gov. Available at:[Link][1]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. mdpi.com. Available at:[Link][5]

  • Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. acs.org. Available at:[Link][3]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. researchgate.net. Available at:[Link][4]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. nih.gov. Available at:[Link][2]

Sources

Application

Advanced High-Throughput Screening (HTS) Application Note: Characterization of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide in Targeted Protein Degradation

Executive Summary The compound N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide (a 4-isopropylbenzamide derivative) represents a critical structural motif frequently evaluated in modern drug discovery, particularly within...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide (a 4-isopropylbenzamide derivative) represents a critical structural motif frequently evaluated in modern drug discovery, particularly within the development of kinase inhibitors and heterobifunctional targeted protein degraders (TPDs) such as PROTACs and molecular glues [1]. Transitioning this compound from a primary library hit to a validated lead requires a robust, artifact-free High-Throughput Screening (HTS) cascade.

This application note details a comprehensive, self-validating HTS workflow designed to evaluate the binding affinity and cellular degradation efficacy of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide and its derivatives. By coupling biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with CRISPR-mediated endogenous HiBiT cellular assays, researchers can confidently establish structure-activity relationships (SAR) while eliminating false positives.

Mechanistic Rationale & Assay Selection

To ensure scientific integrity and prevent late-stage attrition, experimental workflows must be designed to address the specific physicochemical liabilities of the compound class.

Why TR-FRET for Primary Biochemical Screening?

Aromatic small molecules, particularly benzamide and pyridine derivatives, frequently exhibit auto-fluorescence in the 300–500 nm range. In standard fluorescence polarization or intensity assays, this auto-fluorescence artificially inflates the signal, leading to false positives. TR-FRET solves this by utilizing lanthanide chelates (e.g., Europium or Terbium) which possess exceptionally long emission lifetimes (up to milliseconds). By introducing a time delay (e.g., 50–100 µs) between excitation and detection, short-lived compound auto-fluorescence completely decays before the measurement is taken [2, 5]. This temporal resolution ensures that the detected signal is strictly the result of target engagement.

Why CRISPR-HiBiT for Cellular Degradation?

Traditional cellular assays often rely on plasmid-based overexpression of tagged target proteins. However, overexpressing a target protein alters its natural stoichiometry with the endogenous E3 ubiquitin ligase machinery. This can lead to the "hook effect" (where high compound concentrations inhibit degradation) or artificial degradation kinetics [3]. The HiBiT tagging system , integrated via CRISPR/Cas9 at the endogenous genomic locus, appends an 11-amino-acid peptide to the target. This ensures the protein is expressed at physiological levels, providing true DC50​ (concentration of half-maximal degradation) and Dmax​ (maximum degradation) values that accurately reflect native cellular dynamics [3, 4].

Visualizing the Mechanism of Action

The following diagram illustrates the causal pathway by which a heterobifunctional derivative of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide induces targeted protein degradation.

TPD_Mechanism Target Target Protein (e.g., CDK4/6) Ternary Ternary Complex Formation Target->Ternary Compound N-(4-methylpyridin-2-yl)- 4-propan-2-ylbenzamide Derivative Compound->Ternary Recruits Ligase E3 Ubiquitin Ligase (e.g., CRBN / VHL) Ligase->Ternary Ubiquitin Polyubiquitination by E2/E3 Ternary->Ubiquitin Catalyzes Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets to

Mechanism of Targeted Protein Degradation via Ternary Complex Formation.

Experimental Protocols

Every protocol below is designed as a self-validating system . This means internal controls are built into the workflow to prove that the assay is functioning correctly and that the observed biological effect is mechanistically sound.

Protocol 1: TR-FRET Target Engagement Assay (Biochemical)

This protocol measures the binding affinity ( IC50​ ) of the compound to its purified target (e.g., a recombinant kinase).

Reagents & Materials:

  • His-tagged Target Protein (10 nM final).

  • Europium (Eu)-anti-His Antibody (Donor, 2 nM final).

  • Cy5-labeled Tracer Ligand (Acceptor, at its Kd​ concentration).

  • 384-well low-volume, black microplates.

Step-by-Step Methodology:

  • Compound Preparation: Dispense N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide using an acoustic liquid handler (e.g., Echo) into the 384-well plate to create a 10-point dose-response curve (10 µM to 0.3 nM).

  • Control Assignment (Self-Validation):

    • Positive Control (100% displacement): Add a saturating concentration (10 µM) of a known unlabeled reference inhibitor.

    • Negative Control (0% displacement): Add DMSO vehicle matching the final assay concentration (typically 1%).

  • Reagent Addition: Add 5 µL of the Target Protein/Eu-anti-His complex to all wells. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the Cy5-labeled Tracer Ligand.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark to allow equilibrium binding.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Delay: 50 µs. Emission 1: 620 nm (Eu). Emission 2: 665 nm (Cy5).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay plate.

Protocol 2: HiBiT Endogenous Degradation Assay (Cellular)

This protocol measures the functional degradation of the target protein inside living cells.

Reagents & Materials:

  • CRISPR-edited cell line expressing HiBiT-tagged Target Protein.

  • Nano-Glo® HiBiT Lytic Detection System (contains LgBiT and furimazine substrate).

  • Proteasome Inhibitor (MG132) or NEDD8 Inhibitor (MLN4924).

Step-by-Step Methodology:

  • Cell Seeding: Seed 5,000 cells/well in 20 µL of complete media into a 384-well white, tissue-culture treated plate. Incubate overnight at 37°C, 5% CO2​ .

  • Mechanism-Rescue Control (Self-Validation): Pre-treat a subset of control wells with 10 µM MG132 (proteasome inhibitor) for 1 hour prior to compound addition. Causality check: If the compound is a true degrader, MG132 will rescue the protein levels, proving the mechanism is Ubiquitin-Proteasome System (UPS) dependent.

  • Compound Treatment: Add N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide in a 10-point dose-response curve. Incubate for 18 hours.

  • Detection: Equilibrate the plate to room temperature for 15 minutes. Add 20 µL of Nano-Glo® HiBiT Lytic Reagent to all wells.

  • Luminescence Read: Shake the plate at 500 rpm for 3 minutes, then incubate for 10 minutes. Read total luminescence on a plate reader.

  • Data Analysis: Normalize luminescence to DMSO controls. Plot the dose-response curve to extract DC50​ and Dmax​ .

Quantitative Data Presentation & Acceptance Criteria

To successfully triage N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide derivatives through the HTS cascade, compounds must meet strict quantitative thresholds.

ParameterAssay SourceDescriptionHTS Acceptance CriteriaExample Value for Lead Candidate
Z'-Factor TR-FRET & HiBiTStatistical measure of assay robustness and signal window. ≥0.5 0.72 (Excellent window)
IC50​ TR-FRETConcentration required to inhibit 50% of tracer binding. 45 nM
DC50​ Cellular HiBiTConcentration required to degrade 50% of the target protein. 120 nM
Dmax​ Cellular HiBiTMaximum achievable degradation of the target protein. >80% 92%
Rescue Effect Cellular HiBiTFold-change in luminescence when co-treated with MG132. >5-fold recovery 8.5-fold recovery

HTS Screening Cascade Logic

The following diagram outlines the logical progression of the HTS cascade, demonstrating how biochemical and cellular assays are integrated to validate hits.

HTS_Workflow Primary Primary Screen TR-FRET Binding Assay Hit Hit Confirmation Dose-Response (IC50) Primary->Hit Z' > 0.5 Cellular Cellular Efficacy HiBiT Degradation (DC50) Hit->Cellular IC50 < 1 µM Mechanism Mechanism Validation Proteasome Rescue Cellular->Mechanism Dmax > 80% Lead Lead Optimization In Vivo Studies Mechanism->Lead UPS-dependent

HTS cascade from biochemical binding to cellular degradation validation.

References

  • Google Patents (WO2024183798A1)
  • National Institutes of Health (PMC)
  • PubMed (NIH)
  • Target Degradation Assays & HiBiT Technology Promega Corporation URL
  • TR-FRET Powers Smarter Drug Screening The Scientist URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

Welcome to the Advanced Technical Support Center for amidation workflows. The synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide—coupling 4-methylpyridin-2-amine with a 4-isopropylbenzoyl moiety—presents a clas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for amidation workflows. The synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide—coupling 4-methylpyridin-2-amine with a 4-isopropylbenzoyl moiety—presents a classic challenge in heterocyclic chemistry. This guide provides drug development professionals with mechanistic insights, troubleshooting workflows, and field-proven protocols to overcome the inherent low reactivity of 2-aminopyridines and maximize reaction yields.

Part 1: Mechanistic Challenges & Reaction Pathways

Mechanism cluster_standard Standard Conditions (Weak Base / Kinetic Control) cluster_optimized Optimized Conditions (Strong Base / Thermodynamic Control) R 4-methylpyridin-2-amine + 4-isopropylbenzoyl chloride N_acyl N-acylpyridinium Intermediate R->N_acyl Fast attack by Pyridine N Anion Amide Anion (Highly Nucleophilic) R->Anion Deprotonation (LiHMDS) Di_amide Di-acylated Impurity N_acyl->Di_amide Excess Acyl Chloride Mono_amide_slow Target Amide (Low Yield) N_acyl->Mono_amide_slow Intramolecular transfer (Slow) Mono_amide_fast Target Amide (High Yield) Anion->Mono_amide_fast Direct attack by Exocyclic N

Reaction pathways: kinetic N-acylpyridinium formation vs. optimized amide anion direct acylation.

Frequently Asked Questions (FAQs)

Q: Why is the yield of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide consistently low (<30%) when using standard coupling agents like HATU or EDC/HOBt? A: The exocyclic amino group of 4-methylpyridin-2-amine is notoriously non-nucleophilic. The lone pair of electrons on the -NH 2​ group is delocalized into the electron-deficient pyridine ring via resonance. While standard coupling agents efficiently activate 4-isopropylbenzoic acid into an active ester, this ester is simply not electrophilic enough to overcome the poor nucleophilicity of the 2-aminopyridine. This results in stalled reactions, unreacted starting materials, and the eventual hydrolysis of the active ester back to the carboxylic acid.

Q: I switched to using 4-isopropylbenzoyl chloride with triethylamine (TEA) in DCM, but my LC-MS shows a mixture of "unreacted" amine and a di-acylated byproduct. What is happening? A: This is a classic kinetic versus thermodynamic competition. The endocyclic pyridine nitrogen is actually more nucleophilic than the exocyclic -NH 2​ group. When exposed to the highly reactive 4-isopropylbenzoyl chloride, the pyridine nitrogen attacks first, forming a highly electrophilic N-acylpyridinium intermediate [1]. If the reaction is not strictly controlled, two things happen:

  • The intermediate undergoes a second acylation at the exocyclic nitrogen, forming the di-acylated byproduct.

  • During aqueous workup, any remaining N-acylpyridinium salt rapidly hydrolyzes back to the starting amine, giving the false illusion that the starting material never reacted.

Q: How can I bypass the N-acylpyridinium pathway to achieve >90% yield of the mono-amide? A: You must invert the nucleophilicity of the system. By using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures, you quantitatively deprotonate the exocyclic -NH 2​ group before introducing the electrophile. This generates an amide anion, which is overwhelmingly more nucleophilic than the pyridine nitrogen, forcing direct, rapid, and exclusive mono-acylation.

Part 2: Troubleshooting & Decision Workflow

Troubleshooting Start Low Yield of Target Amide? Check_Impurity Analyze LC-MS Profile of Crude Start->Check_Impurity Unreacted High Unreacted Starting Material (No active intermediates) Check_Impurity->Unreacted Poor Nucleophilicity (Coupling Agent Route) Diamide High Di-acylated Byproduct (+ Hydrolyzed SM) Check_Impurity->Diamide Over-acylation / N-acylpyridinium (Acyl Chloride Route) Sol1 Switch to Strong Base Protocol (LiHMDS) or B(OCH2CF3)3 in CPME Unreacted->Sol1 Sol2 Strict Stoichiometry Control (1.05 eq) Ensure absolutely anhydrous conditions Diamide->Sol2

Decision tree for troubleshooting low yields and impurity profiles in 2-aminopyridine amidation.

Part 3: Quantitative Condition Analysis

The following table summarizes the causal relationship between reaction conditions and the resulting yield/impurity profile for this specific amidation.

Method / StrategyReagentsBaseSolventTempYieldPrimary Issue / Observation
Standard Coupling 4-isopropylbenzoic acid, HATUDIPEA (3.0 eq)DMFRT to 60°C< 20%Poor nucleophilicity; mostly unreacted starting material.
Standard Acyl Chloride 4-isopropylbenzoyl chlorideTEA (2.0 eq)DCM0°C to RT40 - 50%Formation of N-acylpyridinium; high di-acylation impurity.
Aqueous Surfactant [3]4-isopropylbenzoyl chlorideDIPEA (3.0 eq)2 wt% TPGS-750-M0°C~ 65%Greener alternative, but moderate yield for 2-aminopyridines.
Borate Ester [2]4-isopropylbenzoic acid, B(OCH 2​ CF 3​ ) 3​ NoneCPME100°C~ 75%Pre-coordination overcomes poor nucleophilicity; requires heat.
Strong Base (Optimized) 4-isopropylbenzoyl chloride LiHMDS (1.05 eq) THF -78°C to RT > 90% Clean conversion; completely bypasses endocyclic N-acylation.
Part 4: Optimized Experimental Protocol (The LiHMDS Approach)

This methodology utilizes thermodynamic deprotonation to create a self-validating, high-yield system.

Causality Note: LiHMDS is chosen over n-BuLi because it is strictly a base and non-nucleophilic. n-BuLi would act as a nucleophile and attack the electron-deficient pyridine ring or the acyl chloride directly.

Step-by-Step Methodology
  • System Preparation (Strictly Anhydrous):

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve 4-methylpyridin-2-amine (1.0 eq, 10.0 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL, 0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Thermodynamic Deprotonation:

    • Dropwise add LiHMDS (1.0 M solution in THF, 1.05 eq, 10.5 mmol) via syringe over 15 minutes.

    • Stir the mixture at -78 °C for 30 minutes.

    • Self-Validating Check: The formation of the highly conjugated amide anion is typically accompanied by a distinct color change (often shifting to a deep yellow/orange). If the solution remains completely colorless, the system may be wet, and the LiHMDS has been quenched.

  • Electrophilic Addition:

    • Dissolve 4-isopropylbenzoyl chloride (1.05 eq, 10.5 mmol) in 5 mL of anhydrous THF.

    • Add this solution dropwise to the reaction mixture at -78 °C to prevent localized heating and suppress any potential di-acylation.

  • Reaction Progression:

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

    • Self-Validating Check: Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS. You should observe the complete consumption of the amine without the transient, highly polar N-acylpyridinium intermediate.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NH 4​ Cl (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (SiO 2​ , Hexanes to 40% EtOAc gradient) to yield pure N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide as a solid.

References
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Chemical Reviews (ACS Publications) URL:[Link]

  • B(OCH2CF3)3-mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M ACS Sustainable Chemistry & Engineering URL:[Link]

Optimization

Technical Support Center: Benzamide Synthesis &amp; Amide Coupling Optimization

Welcome to the Technical Support Center for benzamide synthesis. This resource is engineered for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzamide synthesis. This resource is engineered for researchers, medicinal chemists, and drug development professionals. Amide bond formation is the most frequently executed reaction in medicinal chemistry, yet it is fraught with subtle side reactions that can compromise yield, purity, and scalability[1].

This guide bypasses generic advice to focus on the causality of side reactions—explaining why they happen at a mechanistic level—and provides self-validating protocols to ensure your syntheses succeed on the first attempt.

Part 1: Troubleshooting Carbodiimide-Mediated Couplings

Q1: Why am I seeing a significant N-acylurea byproduct when using EDC or DCC, and how do I prevent it?

The Causality: Carbodiimides (like DCC, EDC, or DIC) activate benzoic acid by forming a highly reactive O-acylisourea intermediate. If the target amine does not attack this intermediate rapidly, the O-acylisourea undergoes an irreversible, intramolecular O-to-N acyl migration. This rearrangement forms a thermodynamically stable, dead-end N-acylurea byproduct, consuming your starting material and complicating purification[2][3].

The Solution: You must trap the O-acylisourea before it can rearrange. The addition of an auxiliary nucleophile, such as HOBt (1-hydroxybenzotriazole) or HOAt, solves this. These additives react with the O-acylisourea orders of magnitude faster than the rearrangement pathway, forming an OBt-active ester. This active ester is stable against rearrangement but remains highly reactive toward the incoming amine[2]. Furthermore, lowering the temperature and optimizing the additive stoichiometry can suppress N-acylurea formation from over 30% to less than 5%[4].

Mechanism Acid Benzoic Acid + EDC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl O-to-N Rearrangement (Side Reaction) OBt_Ester OBt Active Ester (Stable Intermediate) O_Acyl->OBt_Ester + HOBt/Additives (Fast Trapping) Amide Benzamide Product O_Acyl->Amide + Amine (Direct Coupling) OBt_Ester->Amide + Amine (Efficient Coupling)

Mechanism of carbodiimide activation and the suppression of N-acylurea via HOBt trapping.

Q2: How do I completely remove dicyclohexylurea (DCU) after a DCC coupling?

The Causality: DCU is the byproduct of DCC activation. While largely insoluble in most organic solvents, trace amounts of DCU remain soluble in dichloromethane (DCM) or ethyl acetate at room temperature, often co-eluting with the target benzamide during chromatography[5].

The Solution: To force complete precipitation, evaporate the crude reaction mixture entirely, then resuspend the residue in a minimal volume of cold ethyl acetate or DCM (-20 °C). Filter this cold suspension through a short pad of Celite. For modern pharmaceutical development, the best troubleshooting step is preemptive: switch to EDC·HCl. EDC produces a water-soluble urea byproduct that is easily removed via a standard acidic aqueous wash[2].

Quantitative Impact of Reaction Conditions on Side Reactions

The choice of coupling agent and additive drastically alters the reaction pathway. The table below summarizes the kinetic profiling of carbodiimide couplings and their propensity for side reactions[4][6]:

Coupling AgentAdditive / ConditionsN-Acylurea Formation (%)Active Ester / Amide Yield (%)
CMC None (pH 6, 21 °C)53%~40%
EDC None (pH 6, 21 °C)33%55%
DIC None (pH 6, 21 °C)17%~75%
EDC 10% Pyridine (pH 5, 5 °C)5%92%
EDC HOBt (Standard Amidation)< 2%> 95%

Part 2: Controlling Chemoselectivity (O-Acylation vs. N-Acylation)

Q3: When coupling benzoic acid with an amino alcohol, how do I ensure strict N-acylation?

The Causality: The primary amine is intrinsically more nucleophilic than the hydroxyl group. Under neutral or basic conditions, N-acylation is kinetically favored[7]. However, if the reaction environment becomes acidic, the amine is protonated ( NH3+​ ), rendering it non-nucleophilic. This forces the reaction down the O-acylation pathway, forming an ester instead of the desired benzamide[8].

The Solution: Maintain a basic environment by adding 2.0–3.0 equivalents of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). If transient O-acylation occurs, it is often reversible; O-to-N acyl migration happens spontaneously at higher pH when the amine is deprotonated, thermodynamically driving the reaction to the more stable amide[7].

Part 3: Troubleshooting the Schotten-Baumann Reaction

Q4: My Schotten-Baumann reaction (benzoyl chloride + amine) is yielding mostly benzoic acid. What is going wrong?

The Causality: The Schotten-Baumann reaction relies on a biphasic system (aqueous base and organic solvent). Benzoyl chloride is highly susceptible to hydrolysis by water[9]. If the biphasic mixture is not stirred with high-shear vigor, the amine in the organic phase cannot efficiently reach the interface. Consequently, water outcompetes the amine, hydrolyzing the benzoyl chloride into unreactive benzoic acid. Additionally, the reaction generates HCl; if the aqueous base is depleted, the HCl protonates the amine, halting the reaction[9].

SB_Workflow Start Schotten-Baumann Yield is Low Check1 Is Benzoyl Chloride Hydrolyzing? Start->Check1 Fix1 Use biphasic system with vigorous stirring Check1->Fix1 Yes Check2 Is Amine Protonated? Check1->Check2 No Success Optimized Benzamide Yield Fix1->Success Fix2 Maintain pH > 8 with NaOH/Pyridine Check2->Fix2 Yes Fix2->Success

Troubleshooting workflow for low yields in the Schotten-Baumann benzamide synthesis.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and minimize the side reactions discussed above, utilize the following self-validating protocol for EDC/HOBt mediated benzamide synthesis.

Protocol: Optimized EDC/HOBt Amide Coupling

This protocol utilizes in-process checks to validate intermediate formation before proceeding, preventing the waste of valuable amine building blocks.

Materials:

  • Benzoic acid derivative (1.0 eq)

  • Target Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous 2-MeTHF (Green solvent alternative to DCM/DMF)[1]

Step-by-Step Methodology:

  • Pre-Activation (Self-Validating Step): Dissolve the benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous 2-MeTHF. Cool the flask to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise.

  • Validation: Stir for 30 minutes at 0 °C. Check the reaction via TLC (Thin Layer Chromatography). You must observe the complete consumption of the benzoic acid spot and the appearance of a new, less polar spot corresponding to the OBt-active ester. Do not proceed until activation is complete.

  • Amine Addition: Once the active ester is confirmed, add the target amine (1.1 eq) followed dropwise by DIPEA (2.5 eq).

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. The basicity provided by DIPEA ensures the amine remains unprotonated, preventing O-acylation side reactions[7].

  • Workup & Purification: Quench the reaction with water. Separate the layers. Wash the organic layer sequentially with:

    • 1M aqueous HCl (Removes unreacted amine, DIPEA, and the water-soluble EDC urea byproduct).

    • Saturated aqueous NaHCO3​ (Removes unreacted benzoic acid and HOBt).

    • Brine (Removes residual water).

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the pure benzamide.

References

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? - ResearchGate. Available at: [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - National Institutes of Health (NIH) / PMC. Available at: [Link]

  • (PDF) Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - ResearchGate. Available at: [Link]

  • N-acylation of ethanolamine using lipase: a chemoselective catalyst - Beilstein Journals. Available at:[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions - National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions - Green Chemistry (RSC Publishing). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and assay developers struggling with the aqueous solubility of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and assay developers struggling with the aqueous solubility of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide .

Molecular Profiling & Causality

To troubleshoot solubility, we must first deconstruct the molecule. This compound is a highly lipophilic weak base. Its insolubility in physiological buffers (pH 7.4) is driven by two structural features:

  • The 4-isopropylphenyl group & benzamide core: These bulky, non-polar aromatic regions drastically increase the molecule's hydrophobicity, forcing water molecules into an energetically unfavorable clathrate cage, which drives rapid aggregation and precipitation[1].

  • The 4-methylpyridin-2-yl group: The pyridine nitrogen is a weak base (estimated pKa ~5.0–6.0). At physiological pH (7.4), this nitrogen is unprotonated, leaving the entire molecule uncharged and highly lipophilic.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I spike my DMSO stock into a pH 7.4 assay buffer? A1: This is a phenomenon known as "solvent shock." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the compound at the solvent-water interface experiences a sudden, massive drop in solubility before the DMSO can evenly diffuse. Because the molecule is uncharged at pH 7.4, this localized supersaturation forces rapid crystal nucleation and precipitation[1][2].

Q2: Can I simply increase the final DMSO concentration to 2% or 5% to force it into solution? A2: While this increases solubility, it introduces severe assay artifacts. In biochemical assays, DMSO concentrations above 1% linearly increase solvent viscosity, which inversely reduces the association rate of protein-ligand binding, artificially lowering your apparent affinity[3]. In cell-based assays, DMSO alters membrane permeability and induces cytotoxicity; prolonged exposure to >0.05% DMSO can induce caspase-3 cleavage and apoptosis in sensitive primary cells[4].

Q3: If I cannot use high DMSO, how does Hydroxypropyl-β-cyclodextrin (HP-β-CD) solve the problem? A3: HP-β-CD is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic internal cavity[5][6]. It acts as a molecular host, encapsulating the highly lipophilic isopropyl-benzamide moiety of your compound. This forms a non-covalent, water-soluble inclusion complex. Because the interaction is in dynamic equilibrium, the free drug remains available to interact with your biological target without the toxicity associated with organic co-solvents[6].

Part 2: Strategic Workflows & Decision Matrices

To select the correct solubilization strategy, you must align the physicochemical properties of the compound with the biological constraints of your assay.

TroubleshootingFlow Start Compound Precipitates in Aqueous Buffer CheckAssay Determine Assay pH Tolerance Start->CheckAssay Acidic Tolerates pH < 5.5? CheckAssay->Acidic Protonate Lower pH to 4.5-5.0 (Protonates Pyridine) Acidic->Protonate Yes Neutral Requires pH 7.4 (Physiological) Acidic->Neutral No CheckTox Assess DMSO Toxicity Limit Neutral->CheckTox HighDMSO Tolerates >1% DMSO? CheckTox->HighDMSO Cosolvent Use Intermediate DMSO Dilution HighDMSO->Cosolvent Yes LowDMSO Requires <0.5% DMSO HighDMSO->LowDMSO No Cyclo Formulate with HP-β-CD Complex LowDMSO->Cyclo

Caption: Decision tree for troubleshooting lipophilic weak base solubility.

Quantitative Data Summary

Table 1: Recommended Maximum DMSO Concentrations by Assay Type

Assay Type Max Recommended DMSO (%) Mechanistic Consequence of Exceeding Limit
Biochemical (Enzymatic) 1.0 - 2.0% Increased solvent viscosity reduces ligand association rates[3].
Cell-Based (Immortalized) ≤ 0.5% Induces cytotoxicity, alters membrane permeability[2].
Primary Cells / Synoviocytes ≤ 0.05% Induces caspase-3 cleavage and apoptosis[4].

| In Vivo (Animal Studies) | ≤ 2.0% | Systemic toxicity and formulation precipitation[2]. |

Table 2: Matrix of Solubilization Strategies

Strategy Mechanism of Action Best Use Case Limitations
pH Adjustment (pH < 5.0) Protonates the 4-methylpyridine nitrogen to form a soluble salt. Assays tolerant to acidic conditions. Physiological assays strictly require pH 7.4.
Co-solvency (DMSO) Disrupts crystal lattice, miscible with water. High-throughput screening (HTS). Toxicity; precipitation upon dilution[2].

| HP-β-CD Complexation | Encapsulates hydrophobic isopropyl/aromatic rings. | Cell-based and in vivo assays. | Requires optimization of host-guest ratio[6]. |

Part 3: Validated Experimental Protocols

Protocol A: The "Step-Down" Intermediate Dilution Method

Objective: Prevent "solvent shock" and colloidal aggregation when using DMSO as a co-solvent.

Scientific Causality: Direct dilution of a 10 mM stock into an aqueous buffer creates a massive concentration gradient. By creating an intermediate stock, you reduce the thermodynamic shock at the solvent-water interface, allowing the compound to remain kinetically trapped in solution.

  • Master Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate in a 37°C water bath for 5 minutes until optically clear. Store aliquots at -20°C to prevent hygroscopic water absorption[2].

  • Calculate Intermediate: Determine your final assay concentration (e.g., 10 µM) and your maximum tolerated DMSO limit (e.g., 0.5%). Prepare an intermediate stock in 100% DMSO that is 200x your final concentration (e.g., 2 mM).

  • Thermal Equilibration: Pre-warm your aqueous assay buffer to 37°C. Increasing the thermal energy of the buffer enhances kinetic solubility during the mixing phase.

  • Dropwise Addition: Place the aqueous buffer on a vortex mixer at medium-high speed. Add the intermediate DMSO stock dropwise into the vortex vortex-cone.

  • Self-Validation Step: Centrifuge the final assay solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If a pellet forms, the solubility limit has been exceeded, and you must pivot to Protocol B.

Protocol B: HP-β-CD Inclusion Complex Preparation

Objective: Achieve high aqueous solubility at pH 7.4 without organic solvents.

Complexation Drug N-(4-methylpyridin-2-yl)- 4-propan-2-ylbenzamide (Hydrophobic) Complex Inclusion Complex (Water Soluble at pH 7.4) Drug->Complex Encapsulation Host HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) Host->Complex Host Assembly

Caption: Mechanism of HP-β-CD inclusion complex formation for hydrophobic drugs.

Scientific Causality: HP-β-CD has an aqueous solubility exceeding 500 mg/mL[6]. By providing a massive molar excess of hydrophobic cavities, the equilibrium is driven toward encapsulation, masking the lipophilic isopropylphenyl group from the aqueous environment[5].

  • Excipient Preparation: Weigh out HP-β-CD powder and dissolve it in your target aqueous buffer (pH 7.4) to a final concentration of 10% to 20% (w/v). Stir until completely clear.

  • Compound Addition: Add the solid N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide powder directly to the HP-β-CD solution. Do not use DMSO.

  • Equilibration (Kneading/Stirring): Stir the suspension continuously at 37°C for 24 to 48 hours. Note: Inclusion complexation is a thermodynamic equilibrium process; it requires extended time for the solid lattice to break down and partition into the cyclodextrin cavities.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter. This removes any uncomplexed, undissolved compound, leaving only the water-soluble inclusion complex in the filtrate.

  • Self-Validation Step: Because the exact amount of dissolved drug is unknown after filtration, quantify the filtrate's compound concentration using HPLC-UV or LC-MS against a known standard curve. Use this quantified solution as your new master stock.

References

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications.[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PMC.[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Enhancement Workflows

Welcome to the Formulation Tech Support Hub. As a Senior Application Scientist, I have compiled this guide to help you troubleshoot the most common failure modes in hydrophobic drug (BCS Class II/IV) solubility enhanceme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Tech Support Hub. As a Senior Application Scientist, I have compiled this guide to help you troubleshoot the most common failure modes in hydrophobic drug (BCS Class II/IV) solubility enhancement. Moving beyond basic instructions, this guide focuses on the thermodynamic and kinetic causality behind formulation failures and provides self-validating protocols to ensure robust, reproducible experimental outcomes.

Strategic Workflow Selection

Before troubleshooting a specific formulation, ensure you have selected the correct solubility enhancement pathway based on the physicochemical properties of your Active Pharmaceutical Ingredient (API).

G API Hydrophobic API (BCS Class II/IV) LipidSol High Lipid Solubility? (LogP > 4) API->LipidSol SMEDDS Formulate as SMEDDS (Lipid-Based) LipidSol->SMEDDS Yes SolventSol Soluble in Volatile Organic Solvents? LipidSol->SolventSol No ASD Amorphous Solid Dispersion (Spray Drying) SolventSol->ASD Yes (Good Tg) Nano Nanosuspension (Media Milling) SolventSol->Nano No (High Melting Point)

Decision tree for selecting a solubility enhancement strategy based on API physicochemical properties.

Module 1: Amorphous Solid Dispersions (ASDs) via Spray Drying

Q: Why does my spray-dried amorphous solid dispersion (ASD) recrystallize during storage, and how can I prevent it? A: Recrystallization is fundamentally driven by molecular mobility. The amorphous state is thermodynamically unstable due to its high free energy. If the storage temperature approaches the glass transition temperature (Tg) of the ASD, or if residual moisture acts as a plasticizer (significantly lowering the Tg), the amorphous API gains enough mobility to rearrange into its stable crystalline lattice 1. To prevent this, select a carrier polymer (e.g., HPMCAS or PVP-VA) that provides strong intermolecular interactions (like hydrogen bonding) with the API, ensuring the formulation's overall Tg remains at least 50°C above your intended storage temperature.

Troubleshooting & Self-Validating Protocol: ASD Preparation via Spray Drying

  • Solvent Selection & Dissolution: Dissolve the API and selected polymer in a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v). Ensure total solids concentration is optimized (typically 5-10% w/v) to maintain low viscosity for proper atomization.

  • Atomization & Drying: Pump the solution into the spray dryer. Set the inlet temperature above the solvent's boiling point but strictly below the polymer's Tg to prevent particle fusion and degradation inside the drying chamber.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator for 24 hours to remove residual organic solvents that could otherwise act as plasticizers.

  • Self-Validation (Solid-State Characterization): Analyze the final powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A successful, self-validating ASD will show a characteristic "halo" without sharp Bragg peaks on the PXRD diffractogram, and a single, distinct Tg on the DSC thermogram, confirming a homogeneous, single-phase amorphous system.

Module 2: Lipid-Based Delivery Systems (SMEDDS)

Q: What causes phase separation or drug precipitation in my SMEDDS upon aqueous dilution? A: This failure mode occurs when the solvent capacity of the microemulsion drops drastically upon dispersion in gastrointestinal fluids. It is often caused by an incorrect Hydrophilic-Lipophilic Balance (HLB) or relying too heavily on water-soluble cosolvents (such as ethanol or PEG 400). Upon dilution, these hydrophilic cosolvents rapidly partition into the bulk aqueous phase, leaving the API supersaturated in the remaining oil/surfactant mixture, which forces precipitation [[2]](). To troubleshoot, shift the formulation balance toward lipophilic surfactants and long-chain triglycerides that maintain the drug in the lipid core.

Troubleshooting & Self-Validating Protocol: SMEDDS Formulation

  • Excipient Screening: Determine the equilibrium solubility of the API in various oils, surfactants, and co-surfactants. Select the components that yield the highest absolute API solubility.

  • Ternary Phase Diagram Construction: Titrate varying ratios of the selected oil and surfactant/co-surfactant mixture (Smix) with water. Map the boundaries of the clear, isotropic microemulsion region.

  • Formulation Mixing: Combine the optimized ratio of oil and Smix. Add the API and stir magnetically at 40°C until a completely clear, isotropic mixture is achieved.

  • Self-Validation (Dispersion & Sizing): Dilute 1 mL of the SMEDDS in 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild agitation (50 RPM). A self-validating system will spontaneously form a transparent or slightly opalescent dispersion. Confirm success by measuring the droplet size via Dynamic Light Scattering (DLS); the Z-average must be <100 nm with a Polydispersity Index (PDI) < 0.3, remaining stable without precipitation for 24 hours.

Module 3: Nanosuspensions (Top-Down Milling)

Q: How do I differentiate between agglomeration and Ostwald ripening in my nanosuspension, and how do I stop it? A: Both phenomena cause particle size growth, but their mechanisms differ. Agglomeration is the physical clumping of particles due to insufficient steric or electrostatic repulsion. Ostwald ripening, however, is driven by the differential solubility between small and large particles. According to the Ostwald-Freundlich equation, smaller nanoparticles have a higher saturation solubility due to their extreme surface curvature. This concentration gradient causes small particles to dissolve and redeposit onto larger ones, minimizing total surface free energy [[3]](). To halt Ostwald ripening, use polymeric stabilizers (e.g., HPMC) that strongly adsorb to the newly generated crystal surfaces, or add a secondary stabilizer to narrow the initial particle size distribution, thereby removing the solubility gradient 4.

Troubleshooting & Self-Validating Protocol: Nanosuspension via Media Milling

  • Pre-dispersion: Disperse the coarse API powder (e.g., 10% w/v) in an aqueous solution containing optimized steric (e.g., Poloxamer 188) and electrostatic (e.g., SDS) stabilizers.

  • Media Milling: Transfer the suspension to a milling chamber filled with highly cross-linked polystyrene or yttrium-stabilized zirconium oxide beads (0.2 - 0.5 mm diameter).

  • High-Shear Processing: Operate the mill at high shear (2000-3000 RPM) for 2 to 4 hours. Critical: Maintain the chamber jacket temperature below 20°C to prevent localized heating, which accelerates Ostwald ripening.

  • Self-Validation (Stress Testing): Separate the nanosuspension from the beads. To validate stability against Ostwald ripening, subject an aliquot to thermal stress (e.g., 40°C for 7 days) and monitor the particle size distribution via laser diffraction. A self-validating, robust nanosuspension will show no statistically significant shift in its D90 value over the stress period.

Quantitative Data Summary: Comparative Formulation Metrics

TechnologyTypical Particle/Droplet SizeMax Drug Loading (% w/w)Physical Stability ThresholdTypical Bioavailability Enhancement Factor
Amorphous Solid Dispersions (ASD) 1 - 10 µm (Powder)10% - 30%Storage Temp < (Tg - 50°C)2x - 5x
SMEDDS < 100 nm (Emulsion)1% - 10%PDI < 0.3 (post-dilution)3x - 10x
Nanosuspensions 200 - 600 nm (Crystals)10% - 40%D90 shift < 10% under thermal stress2x - 6x

References

  • Spray drying formulation of amorphous solid dispersions - PubMed. Source: nih.gov.
  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile - PMC. Source: nih.gov.
  • Emerging role of nanosuspensions in drug delivery systems - PMC - NIH. Source: nih.gov.
  • Physical stability of nanosuspensions: Investigation of the role of stabilizers on Ostwald ripening. Source: ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Amination of Pyridines

Welcome to our dedicated technical support center for the amination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the amination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and enhance your reaction outcomes. The amination of pyridines is a cornerstone of modern synthetic chemistry, yet it presents unique challenges that require a nuanced understanding of the underlying mechanisms. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the amination of pyridines, providing concise answers and directing you to more detailed troubleshooting sections where appropriate.

Q1: Why is the amination of pyridines often more challenging than the amination of other aryl halides?

The primary challenge arises from the pyridine nitrogen itself. This nitrogen atom can act as a ligand, coordinating to and poisoning the metal catalyst, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[1] This coordination can significantly inhibit catalytic activity, leading to low yields or complete reaction failure. Additionally, the electron-deficient nature of the pyridine ring can influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Q2: What are the most common methods for aminating pyridines?

The choice of method depends on the starting materials and desired product. The most prevalent methods include:

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between a halopyridine and an amine. It is widely used due to its broad substrate scope.[2][3]

  • Chichibabin Reaction: A classic method for the direct amination of pyridines at the C2 position using sodium amide or related reagents.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the pyridine ring is activated by electron-withdrawing groups.

  • Metal-Free Amination Approaches: Newer methods are emerging that avoid the use of transition metals, offering environmental and cost benefits.[7][8]

Q3: How do I choose the right amination method for my specific pyridine derivative?

The selection process can be guided by the following decision tree:

G start Starting Pyridine Derivative is_halogenated Is the pyridine halogenated? start->is_halogenated has_ewg Does it have strong alectron-withdrawing groups? is_halogenated->has_ewg No buchwald Consider Buchwald-Hartwig Amination is_halogenated->buchwald Yes unactivated Is it an unactivated pyridine? has_ewg->unactivated No snar Consider S N Ar has_ewg->snar Yes chichibabin Consider Chichibabin Reaction (for C2 amination) unactivated->chichibabin Yes metal_free Consider newer metal-free methods unactivated->metal_free Consider other positions

Caption: Decision tree for selecting a pyridine amination method.

Q4: How can I purify my aminated pyridine product effectively?

Purification can be challenging due to the basicity of the product. Common methods include:

  • Acid-Base Extraction: This technique is useful for separating the basic aminated pyridine from non-basic impurities.[9]

  • Column Chromatography: Silica gel chromatography is a standard method, though care must be taken to avoid product streaking. Using a solvent system with a small amount of a basic additive (e.g., triethylamine) can improve separation.[9]

  • Cation-Exchange Chromatography: This is a highly effective method for removing excess 2-aminopyridine from reaction mixtures.[10]

Section 2: Troubleshooting Guide for Buchwald-Hartwig Amination of Pyridines

The Buchwald-Hartwig amination is a powerful tool, but its application to pyridines requires careful optimization. This guide will help you troubleshoot common issues.

Problem 1: Low to No Conversion

This is the most frequent issue and often points to problems with the catalytic system or reaction conditions.

Q: My Buchwald-Hartwig reaction with a 2-bromopyridine is not working. What should I investigate first?

A: Low or no conversion in the amination of 2-halopyridines is often due to catalyst poisoning by the pyridine nitrogen.[1] Here’s a systematic approach to troubleshooting:

Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination

G start Low/No Conversion check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents ligand Sub-optimal Ligand? Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) check_catalyst->ligand palladium Inactive Palladium Source? Consider a pre-catalyst (e.g., G3/G4 palladacycle) check_catalyst->palladium base Incorrect Base? NaOtBu is often effective. Consider K3PO4 for sensitive substrates. check_catalyst->base temperature Inadequate Temperature? Increase to 80-110 °C check_conditions->temperature atmosphere Poor Inert Atmosphere? Ensure rigorous exclusion of air/moisture check_conditions->atmosphere solvent Solvent Issues? Use dry, degassed toluene or dioxane check_conditions->solvent reagent_purity Impure Reagents? Use high-purity starting materials and dry solvents check_reagents->reagent_purity

Caption: A step-by-step workflow for troubleshooting low yields.

Detailed Explanation of Troubleshooting Steps:

  • Catalyst System Integrity:

    • Ligand Choice: For pyridines, sterically hindered and electron-rich biarylphosphine ligands are crucial. Ligands like XPhos, RuPhos, and BrettPhos can create a bulky environment around the palladium center, which sterically disfavors coordination of the pyridine nitrogen.[1][11] Simpler ligands like PPh₃ are often ineffective.[11]

    • Palladium Source: The quality of the palladium precursor is vital. Palladium(II) acetate (Pd(OAc)₂) can be inconsistent. Using pre-formed palladium-ligand complexes or palladacycle pre-catalysts (e.g., G3 or G4) can ensure more reliable formation of the active Pd(0) species.[11]

    • Base Selection: Sodium tert-butoxide (NaOtBu) is a common and effective base.[3][11] If your substrate is sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this may necessitate higher temperatures or a more active catalyst system.[11]

  • Reaction Conditions:

    • Temperature: Amination of halopyridines, especially chloropyridines, often requires elevated temperatures (typically 80-110 °C) to facilitate the oxidative addition step.[1][11]

    • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

    • Solvent: Toluene and 1,4-dioxane are generally effective solvents.[1] Ensure they are anhydrous, as water can lead to catalyst deactivation and side reactions.

Problem 2: Side Reactions and Low Selectivity

Q: I am observing significant hydrodehalogenation of my chloropyridine starting material. How can I minimize this side reaction?

A: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, especially with less reactive aryl chlorides.[11] It often occurs when the desired reductive elimination is slow, allowing competing pathways to dominate.

Strategies to Suppress Hydrodehalogenation:

StrategyRationale
Use a More Active Catalyst System A more efficient catalyst will accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway. Consider using a more electron-rich and bulky ligand.
Ensure Anhydrous Conditions Trace amounts of water can be a source of protons for the hydrodehalogenation process. Scrupulously dry all reagents and solvents.
Use a Slight Excess of the Amine Increasing the concentration of the amine (1.2-1.5 equivalents) can favor the desired coupling reaction.[11]
High Purity Base Ensure the base is anhydrous and of high quality. Some sources of NaOtBu may contain impurities that can promote side reactions.[11]

Q: How can I achieve regioselective amination on a dichloropyridine?

A: Achieving regioselectivity can be challenging. Generally, the reactivity of halogens on the pyridine ring follows the order: 2- and 4-positions are more activated towards nucleophilic attack and oxidative addition than the 3-position. For a substrate like 2,4-dichloropyridine, the 2-position is typically more reactive.[11] Careful control of reaction conditions and ligand choice can enhance selectivity.

Section 3: Troubleshooting Guide for the Chichibabin Reaction

The Chichibabin reaction is a direct method for producing 2-aminopyridines.[4][6] While classic, it often requires harsh conditions.

Q: My Chichibabin reaction is giving a low yield. How can I optimize it?

A: Low yields in the Chichibabin reaction can be due to several factors, including incomplete reaction, side reactions, or decomposition.

Optimization Strategies for the Chichibabin Reaction:

  • Reaction Temperature and Solvent: The reaction can be performed at high temperatures in inert solvents like xylene or at lower temperatures in liquid ammonia.[4][6] The choice depends on the substrate's stability. For temperature-sensitive substrates, the liquid ammonia method is preferred.[6]

  • Amide Source: Sodium amide (NaNH₂) is the traditional reagent, but it can be hazardous to handle.[4] Potassium amide (KNH₂) is more soluble in liquid ammonia and can be more effective for less reactive pyridines.[6]

  • Modern Variations: Recent modifications to the Chichibabin reaction offer milder conditions. For example, a NaH-iodide composite has been shown to mediate the amination of pyridines with primary alkylamines at lower temperatures (e.g., 65-85 °C).[12] The iodide additive enhances the basicity of NaH.[12]

Table of Optimized Conditions for a Modified Chichibabin Reaction

EntryBase SystemTemperature (°C)Time (h)Yield (%)
1NaH/LiI651895
2NaH only6518Low
3NaH/LiI85793
4NaH/NaI857Lower than LiI
Data adapted from a study on the amination of pyridine with n-butylamine.[12]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol provides a reliable starting point.

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the bulky phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.

  • Addition of Reagents: Add the 2-bromopyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

Protocol 2: General Procedure for Metal-Free Amination of Polyhalogenated Pyridines

This protocol is based on a base-promoted method using water as a solvent.[7][8]

  • Reaction Setup: In a Schlenk tube, combine the polyhalogenated pyridine (0.5 mmol), N,N-dimethylformamide (DMF, 2.0 equiv.), and sodium tert-butoxide (NaOtBu, 3.0 equiv.).[7]

  • Solvent Addition: Add distilled water (2.0 mL).[7]

  • Reaction: Stir the reaction mixture at 140 °C for 12 hours.[7]

  • Workup: Cool the reaction to room temperature and quench by exposing the solution to air. Dry the reaction mixture with anhydrous magnesium sulfate. The product can then be isolated by standard techniques.[7]

References

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Available at: [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

  • Chichibabin Reaction Definition. Fiveable. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Chichibabin reaction. Wikipedia. Available at: [Link]

  • Chichibabin Reaction | PPTX. Scribd. Available at: [Link]

  • Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. National Institutes of Health. Available at: [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. National Institutes of Health. Available at: [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania. Available at: [Link]

  • Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Chichibabin amination reaction. Scientific Update. Available at: [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

  • Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. ResearchGate. Available at: [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes. Royal Society of Chemistry. Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Academia.edu. Available at: [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Solvent effects on molecular interactions in 2-amino- and 3-amino-pyridine–molecular iodine–solvent systems. Royal Society of Chemistry. Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Available at: [Link]

  • Metal-free assembly of diverse polysubstituted pyridines via an efficient cascade approach using tertiary enaminones and α,β-unsaturated sulfonylketimines. ResearchGate. Available at: [Link]

  • Improved chichibabin aminations of pyridine bases. Google Patents.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides. PubMed. Available at: [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group. Available at: [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. Available at: [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

dealing with compound precipitation in cell culture media

Welcome to the Technical Support Center for In Vitro Assay Optimization. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most pervasive yet frequently ove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for In Vitro Assay Optimization. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most pervasive yet frequently overlooked challenges in drug discovery and cell culture: compound precipitation .

When hydrophobic compounds are diluted from organic stock solutions (like DMSO) into aqueous cell culture media, they often precipitate. This phenomenon not only reduces the effective concentration of the drug—leading to artificially inflated IC50 values (false negatives)—but can also cause light scattering that interferes with optical assay readouts (false positives)[1][2].

This guide provides a mechanistic understanding of precipitation, diagnostic workflows, and field-proven protocols to ensure the scientific integrity of your dose-response data.

Diagnostic Workflow for Compound Precipitation

Before altering your assay, you must systematically diagnose the solubility limit of your compound under the exact conditions of your experiment.

PrecipitationWorkflow Start Observation: Inconsistent IC50 or Visible Cloudiness Check Assess Kinetic Solubility (Laser Nephelometry) Start->Check Decision Is Precipitation Detected? Check->Decision Dilution Optimize Dilution Strategy (Constant % DMSO) Decision->Dilution Yes (Mild) Excipient Add Solubilizers (Cyclodextrins / BSA) Decision->Excipient Yes (Moderate) Formulation Modify Compound (Salt Form / Prodrug) Decision->Formulation Yes (Severe) Proceed Proceed with Validated Assay Decision->Proceed No Dilution->Proceed Excipient->Proceed Formulation->Proceed

Workflow for diagnosing and resolving compound precipitation in cell culture assays.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate instantly when diluted from DMSO into the assay medium?

A1: This is driven by a phenomenon known as the solvent shift effect . When a highly concentrated DMSO stock is pipetted into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic compound can disperse. This leaves the compound in a localized microenvironment with insufficient solvent, causing rapid supersaturation and nucleation[3].

Furthermore, in vitro assays rely on kinetic solubility rather than thermodynamic solubility. Kinetic solubility represents a metastable state where the compound remains temporarily dissolved before precipitation is induced[4]. If the kinetic solubility limit is breached during the dilution step, the compound crashes out and rarely goes back into solution, even with prolonged incubation.

Q2: How can I analytically confirm precipitation if I cannot see it with the naked eye?

A2: Micro-precipitates often evade visual inspection but will severely disrupt cellular interactions and optical readouts. The gold standard for high-throughput detection is Laser Nephelometry [4][5]. Nephelometry measures the forward-scattered light (Tyndall effect) caused by particulate matter in a solution. A true solution will only show background signals, whereas a suspension of precipitated compound will yield a high Nephelometric Turbidity Unit (NTU) reading[4][6]. Alternatively, a Direct UV assay can be used, where the solution is filtered and the remaining dissolved material is quantified via UV absorption[7].

Q3: What is the best liquid-handling practice to minimize precipitation during serial dilutions?

A3: The most common mistake is performing serial dilutions directly in the aqueous assay buffer. This exposes the compound to varying concentrations of DMSO, altering the solubility dynamics at every step. The Solution: Always perform your serial dilutions in 100% DMSO first. Then, transfer a constant, small volume (e.g., 1 µL) of each DMSO dilution into a larger volume (e.g., 999 µL) of pre-warmed aqueous buffer[1][8]. This ensures that the final DMSO concentration remains constant (e.g., 0.1%) across all test wells, isolating the compound's dose-response from solvent-induced toxicity or solubility artifacts[8].

Q4: Can I modify the cell culture medium to improve solubility without causing cytotoxicity?

A4: Yes. If optimizing the dilution protocol fails, you can introduce biocompatible excipients to the media.

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a lipophilic central cavity and a hydrophilic exterior. They form non-covalent inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and boosting apparent solubility by orders of magnitude without the osmotic penalty of co-solvents[][10].

  • Carrier Proteins (e.g., BSA): Bovine Serum Albumin naturally binds hydrophobic molecules. Adding 0.1% - 1% BSA to your media can act as a "sink" to keep compounds in solution, mimicking physiological protein binding[3].

Quantitative Data: Common Solubilizing Agents for Cell Culture

When selecting a solubilizing agent, you must balance solubility enhancement with cellular toxicity. The table below summarizes field-standard excipients.

Excipient / EnhancerMechanism of ActionTypical Working ConcentrationCytotoxicity / Assay Interference Risk
DMSO Organic Co-solvent0.1% - 0.5% (v/v)High: >0.5% can alter cell morphology, induce differentiation, or cause cell death[11].
HP-β-Cyclodextrin Inclusion Complexation1.0% - 5.0% (w/v)Low: Highly biocompatible. May sequester essential lipids from cell membranes at very high concentrations[].
Bovine Serum Albumin (BSA) Protein Binding / Carrier0.1% - 1.0% (w/v)Low: Safe for cells, but high protein binding will reduce the free fraction of the drug, shifting the IC50[3].
Pluronic F-68 Non-ionic Surfactant0.01% - 0.1% (w/v)Moderate: Can disrupt cell membranes if overused; useful for preventing compound adsorption to plastics.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

This self-validating protocol determines the maximum soluble concentration of your compound in the specific assay medium before running the biological assay[4][6].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% anhydrous DMSO.

  • DMSO Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound using 100% DMSO.

  • Aqueous Transfer: Pre-warm the target cell culture medium (e.g., DMEM + 10% FBS) to 37°C. Dispense 198 µL of the medium into a clear-bottom 96-well assay plate.

  • Solvent Shift: Using a multi-channel pipette, transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate. (Final DMSO concentration = 1.0%). Note: Add dropwise while agitating the plate to prevent localized supersaturation.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours (or the duration of your intended biological assay).

  • Measurement: Read the plate using a Laser Nephelometer.

  • Analysis: Plot the Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is the concentration at which the NTU signal sharply deviates from the baseline (vehicle control)[4].

Protocol 2: Optimized DMSO Serial Dilution Strategy for Cell Culture

Use this protocol to treat cells, ensuring a constant DMSO background and minimizing precipitation upon media contact[8].

Step-by-Step Methodology:

  • Determine Final Parameters: Assume a desired top concentration of 10 µM in the assay, with a strict maximum of 0.1% final DMSO.

  • Prepare 1000X Master Stock: Dissolve the compound in 100% DMSO to yield a 10 mM stock (1000X the top assay concentration).

  • Intermediate DMSO Plate: In a sterile PCR plate, perform your desired serial dilution (e.g., 3-fold) using 100% DMSO as the diluent. Every well now contains a 1000X concentration of the final intended dose.

  • Intermediate Media Plate (10X): In a separate deep-well plate, add 990 µL of pre-warmed cell culture media. Transfer 10 µL from the DMSO plate into this media plate and mix thoroughly by pipetting. You now have a 10X compound solution in media containing 1% DMSO.

  • Final Cell Treatment: Transfer 10 µL of the 10X media solution directly into the assay wells containing cells cultured in 90 µL of media.

  • Validation: The final volume is 100 µL. The compound is at the 1X target dose, and the DMSO concentration is perfectly locked at 0.1% across the entire dose-response curve[1][8].

References

  • Kinetic Solubility Assays Protocol - AxisPharm. Axispharm.com. Available at: [Link]

  • In vitro solubility assays in drug discovery - PubMed. Nih.gov. Available at: [Link]

  • Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. Europa.eu. Available at: [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Bmglabtech.com. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Researchgate.net. Available at: [Link]

  • Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. Capacites.fr. Available at: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. Intechopen.com. Available at: [Link]

  • Structure-Guided Synthesis and Mechanistic Studies Reveal Sweetspots on Naphthyl Salicyl Hydrazone Scaffold as Non-Nucleosidic Competitive, Reversible Inhibitors of Human Ribonucleotide Reductase - PMC. Nih.gov. Available at: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Carbohyde.com. Available at: [Link]

  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation - PLOS. Plos.org. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Benzamides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for the common challenges encountered when working with benzamides in biological assays. Inconsistent results can be a significant roadblock, and this resource aims to equip you with the knowledge to diagnose and resolve these issues effectively.

Understanding Benzamides in Your Assay: First Principles

Benzamides are a versatile class of compounds with a wide range of biological activities, making them valuable tools in drug discovery and chemical biology.[1][2] However, their physicochemical properties can present unique challenges in experimental settings. A clear understanding of these properties is the first step toward robust and reproducible assay results.

Key considerations for working with benzamides include their potential for poor aqueous solubility, the possibility of off-target effects, and their potential to interfere with certain assay formats.[3][4] These are not insurmountable obstacles but require careful attention to experimental design and execution.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Issue 1: High Variability or Poor Reproducibility in Assay Results

Question: Why am I observing high variability between my replicate wells when using a benzamide inhibitor?

Answer: High variability is a frequent issue and often points to problems with the compound's behavior in the assay medium. The most common culprits are inconsistent solubility and precipitation of the inhibitor.[4][5]

Causality and Troubleshooting Steps:

  • Inconsistent Solubility: Benzamides, particularly those with hydrophobic moieties, often have poor solubility in aqueous buffers.[4][6] If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments and even between wells.[3]

    • Visual Inspection: Before use, visually inspect your diluted benzamide solution for any signs of cloudiness or precipitation.[4]

    • Proper Dissolution of Stock: Ensure your high-concentration stock solution, typically in an organic solvent like DMSO, is completely dissolved. Gentle warming (e.g., to 37°C) and vortexing can help.[3]

    • Fresh Working Solutions: Prepare fresh working solutions for each experiment. Storing diluted solutions in aqueous buffers for extended periods can lead to precipitation over time.[3]

    • Solvent Concentration Control: Maintain a consistent and low final concentration of the organic co-solvent (e.g., DMSO) across all wells, typically below 0.5%, to avoid solvent-induced artifacts.[4][7]

  • Pipetting and Mixing: Inaccurate or inconsistent pipetting is a primary source of variability in any assay.[5]

    • Calibrated Pipettes: Ensure your pipettes are properly calibrated.

    • Proper Technique: Use fresh tips for each replicate and dispense liquid against the side of the well to avoid splashing. Avoid introducing bubbles.[5]

    • Thorough Mixing: After adding all reagents, gently tap the plate to ensure a homogenous mixture in each well.[5]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can skew results.[5]

    • Avoid Outer Wells: For critical samples, avoid using the outer wells. Instead, fill them with a buffer or sterile medium to act as a humidity barrier.[5]

Issue 2: Unusually High Potency and a Steep Dose-Response Curve

Question: My benzamide inhibitor is showing extremely high potency with a steep, non-sigmoidal dose-response curve. Is this a real effect?

Answer: While high potency is often a desired outcome, an unusually steep dose-response curve can be an indicator of non-specific inhibition caused by compound aggregation.[4]

Causality and Troubleshooting Steps:

  • Compound Aggregation: At concentrations above their solubility limit, hydrophobic compounds like some benzamides can form aggregates. These aggregates can non-specifically inhibit enzymes, leading to false-positive results.[4]

    • Detergent Test: A common method to test for aggregation-based inhibition is to re-run the assay with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 in the assay buffer. A significant rightward shift in the IC50 curve in the presence of the detergent strongly suggests that the initial activity was due to aggregation.[4]

    • Enzyme Concentration Test: For enzymatic assays, increasing the enzyme concentration should lead to a corresponding increase in the IC50 for a specific inhibitor. However, for a non-specific aggregator, the effect on IC50 may be more pronounced.[4]

    • Direct Detection: If available, Dynamic Light Scattering (DLS) can be used to directly detect the formation of aggregates at the concentrations used in your assay.[4]

Issue 3: Activity in a Biochemical Assay, but Inactivity in a Cell-Based Assay

Question: My benzamide shows good activity against its purified target in a biochemical assay, but it's inactive when I test it on cells. What could be the reason?

Answer: This is a common challenge in drug discovery and often points to issues with the compound's ability to reach its target within a cellular context.[4][8]

Causality and Troubleshooting Steps:

  • Poor Cell Permeability: The cell membrane is a significant barrier for many small molecules.[9]

    • Assess Permeability: If the cell permeability of your benzamide is unknown, it may need to be determined experimentally.

  • Active Efflux: Cells can actively pump out foreign compounds using efflux pumps, preventing them from reaching their intracellular target.[6]

  • Rapid Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.[4]

  • Target Engagement Confirmation: It's crucial to confirm that the compound is engaging with its intended target inside the cell.

    • Cellular Thermal Shift Assay (CETSA): This assay can provide direct evidence of target binding within a cellular environment. A ligand-bound protein will be more thermally stable and will remain soluble at higher temperatures compared to the unbound protein.[4]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for performing a CETSA experiment.

  • Cell Treatment: Treat cultured cells with your benzamide compound at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Harvest and Lyse: Harvest the cells and lyse them to release the proteins.

  • Heat Shock: Aliquot the cell lysate and heat the aliquots to a range of different temperatures.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.[4]

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the specific target protein using a method like Western blotting.[4]

  • Data Analysis: A shift in the melting curve, where the benzamide-treated sample shows more soluble protein at higher temperatures, confirms target engagement.[4]

Issue 4: Suspected Off-Target Effects or Assay Interference

Question: I'm observing an unexpected cellular phenotype that doesn't align with the known function of my benzamide's target. How can I investigate potential off-target effects or assay interference?

Answer: Unexpected phenotypes can arise from the compound interacting with other proteins (off-target effects) or by directly interfering with the assay's readout technology.[4][10]

Causality and Troubleshooting Steps:

  • Off-Target Binding: The benzamide scaffold can be found in many bioactive molecules, increasing the possibility of off-target interactions.[4]

    • Validate On-Target Engagement: First, confirm that your compound is engaging the intended target at the concentrations used, for example, with a receptor binding assay or CETSA.[10]

    • Use a Structurally Unrelated Inhibitor: Compare the effects of your benzamide with a different class of inhibitor that targets the same protein. If the phenotype is specific to the benzamide scaffold, it may be an off-target effect.[10]

    • Broader Off-Target Screening: Profile your compound against a panel of common off-targets (e.g., GPCRs, kinases, ion channels) to identify potential new interactions.[10]

    • Use an Inactive Analog: A structurally similar but inactive analog of your inhibitor should not produce the desired effect. If it does, this could indicate an off-target effect or an artifact related to the chemical scaffold.[4]

  • Assay Interference: The physicochemical properties of benzamides can interfere with certain assay formats.[10]

    • Fluorescence Interference: Compounds with aromatic rings can sometimes interfere with fluorescence-based assays through autofluorescence or quenching.[3] It is advisable to perform control experiments to rule out assay interference.[3]

    • Counter-Screens: Run parallel assays that lack the enzyme or use a non-specific substrate to identify promiscuous inhibitors or compounds that interfere with the detection method.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of a benzamide with low aqueous solubility?

A1: The standard approach is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[4] The solubility of benzamides in DMSO is generally high.[3][12] This stock can then be diluted into the final aqueous assay buffer, ensuring the final DMSO concentration is low (ideally <0.5%) to avoid solvent-induced effects.[4][7]

Q2: Can the pH of the assay buffer affect my results?

A2: Yes, the pH of the buffer can be critical. The ionization state of your benzamide can influence its solubility and activity.[4] It is important to ensure the pH of your assay buffer is consistent across all experiments.[6]

Q3: What are Pan-Assay Interference Compounds (PAINS), and could my benzamide be one?

A3: PAINS are compounds that show activity in many different assays through non-specific mechanisms, such as chemical reactivity or aggregation.[4][13] Some benzamide derivatives have the potential to act as PAINS.[4] If you observe activity in multiple, unrelated assays, it's worth investigating whether your compound falls into this category.

Q4: How can I ensure the stability of my benzamide compound during the experiment?

A4: Compound stability is crucial for reproducible results.[9] Some benzamides can be unstable under certain conditions, such as reacting with DMSO at room temperature over time.[14] It is advisable to prepare fresh dilutions for each experiment and consider the stability of the compound in your assay buffer over the time course of the experiment.[4][15] A pre-incubation step may help reveal any time-dependent precipitation or degradation.[4]

Q5: What should I do if I continue to see inconsistent results after following these troubleshooting steps?

A5: If inconsistencies persist, it is important to systematically re-evaluate your entire assay protocol.[16] This includes checking the quality and storage of all reagents, recalibrating instruments, and ensuring consistent environmental conditions (e.g., temperature and humidity).[11][17]

Visualizations and Data
Troubleshooting Workflow for Inconsistent Benzamide Assay Results

TroubleshootingWorkflow start Inconsistent Results Observed solubility Check Solubility & Aggregation start->solubility protocol Review Assay Protocol solubility->protocol If solubility issues are ruled out sub_solubility1 Visual Inspection Fresh Dilutions Detergent Test solubility->sub_solubility1 off_target Investigate Off-Target Effects protocol->off_target If protocol is optimized sub_protocol1 Pipetting Technique Mixing Edge Effects Reagent Stability protocol->sub_protocol1 conclusion Consistent Results off_target->conclusion If on-target effect is confirmed sub_off_target1 CETSA Inactive Analog Counter-Screen off_target->sub_off_target1

Caption: A logical workflow for troubleshooting inconsistent results in assays with benzamides.

On-Target vs. Off-Target Effects

OnOffTarget Benzamide Benzamide Compound OnTarget Intended Target (e.g., Enzyme A) Benzamide->OnTarget On-Target Binding OffTarget Unintended Target (e.g., Enzyme B) Benzamide->OffTarget Off-Target Binding OnEffect Expected Biological Effect OnTarget->OnEffect OffEffect Unexpected Phenotype OffTarget->OffEffect

Caption: Illustration of on-target versus off-target effects of a benzamide compound.

Solubility of Common Benzamides in Different Solvents
CompoundSolventEstimated Solubility (mg/mL)Notes
BenzamideWater~13.5Slightly soluble.[12]
BenzamideDMSO>23.3High solubility, suitable for stock solutions.[12]
Benzamidine (hydrochloride)Ethanol~10Good solubility.[7]
Benzamidine (hydrochloride)DMSO~25High solubility, suitable for stock solutions.[7]
Benzamidine (hydrochloride)PBS (pH 7.2)~3Limited aqueous solubility.[7]
N-(1-hydroxypropan-2-yl)benzamideWater< 0.1Poorly soluble.[3]
N-(1-hydroxypropan-2-yl)benzamideDMSO> 50High solubility, suitable for stock solutions.[3]
References
  • Benzamide - Wikipedia. Wikipedia. Available at: [Link]

  • Beware of N-Benzoyloxybenzamides. MDPI. Available at: [Link]

  • BENZAMIDE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. Available at: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]

  • Paving the way for small-molecule drug discovery. PMC. Available at: [Link]

  • PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. WOAH. Available at: [Link]

  • Cell-based optimization of novel benzamides as potential antimalarial leads. PMC. Available at: [Link]

  • Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. University at Buffalo. Available at: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. The Bumbling Biochemist. Available at: [Link]

  • A Practical Guide to Immunoassay Method Validation. Frontiers. Available at: [Link]

  • Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. LinkedIn. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Request PDF. ResearchGate. Available at: [Link]

  • Reducing off-target effects in RNA interference experiments. Horizon Discovery. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationships of N-pyridin-2-ylbenzamide Analogs

The N-pyridin-2-ylbenzamide scaffold represents a quintessential "privileged structure" in modern medicinal chemistry and agrochemical development. Its inherent ability to form key hydrogen bonds and engage in various no...

Author: BenchChem Technical Support Team. Date: March 2026

The N-pyridin-2-ylbenzamide scaffold represents a quintessential "privileged structure" in modern medicinal chemistry and agrochemical development. Its inherent ability to form key hydrogen bonds and engage in various non-covalent interactions allows it to bind to a diverse array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this versatile scaffold across several important target classes, supported by experimental data and detailed protocols for researchers in drug discovery.

Comparative SAR Analysis: Modulating Activity Across Diverse Targets

The true utility of the N-pyridin-2-ylbenzamide core lies in its chameleonic ability to adapt to different biological targets through specific substitutions. Minor modifications to the benzamide or pyridine rings can dramatically shift its therapeutic or biological effect. Here, we compare the SAR for three distinct and well-validated applications: Glucokinase activation, Histone Deacetylase (HDAC) inhibition, and Quorum Sensing (QS) inhibition.

N-pyridin-2-ylbenzamide Analogs as Allosteric Activators of Glucokinase (GK)

Glucokinase (GK) is a crucial enzyme that regulates glucose homeostasis, making it a prime target for Type 2 Diabetes therapies.[1] N-pyridin-2-ylbenzamide derivatives have been successfully developed as allosteric GK activators, which enhance the enzyme's catalytic activity without competing with its natural substrate, glucose.[2][3]

Key SAR Insights:

The primary driver for activity in this class is the introduction of a substituted sulfamoyl (-SO₂NHR) group, typically at the meta-position of the benzamide ring.[3] This group is critical for anchoring the molecule within the allosteric binding site.

  • Sulfonamide Substitution: The nature of the 'R' group on the sulfonamide is a key determinant of potency. Aromatic substituents (e.g., phenyl, 2-chlorophenyl, 4-nitrophenyl) on the sulfonamide nitrogen generally confer greater activity than alkyl groups. This is likely due to favorable hydrophobic and electronic interactions within the binding pocket.[3]

  • Benzamide Ring Substitution: The position and nature of other substituents on the benzamide ring can fine-tune activity and pharmacokinetic properties.

  • Pyridine Ring: The N-pyridin-2-yl moiety itself is crucial for interaction with key residues, such as Arg63, in the allosteric site of the GK protein.[3]

Table 1: Comparison of N-pyridin-2-ylbenzamide Analogs as Glucokinase Activators

Compound IDBenzamide Ring Substituent (R)Sulfonamide Substituent (R')GK Fold Activation*Reference
5b 3-(-SO₂NH-R')2-chlorophenyl1.96[3]
5g 3-(-SO₂NH-R')4-nitrophenyl1.95[3]
5c 3-(-SO₂NH-R')phenyl~2.0[1]
5i 3-(-SO₂NH-R')ethylDecreased Activity[3]
6i 3-(-SO₂NH-R')propylDecreased Activity[3]

GK fold activation measured at a 10 µM concentration compared to control.

The causality behind these observations lies in the specific molecular interactions within the GK allosteric site. The pyridine nitrogen and amide linker form essential hydrogen bonds, while the substituted benzamide portion explores a deeper hydrophobic pocket. The sulfamoyl group provides a strong hydrogen bond anchor, and appending an aromatic ring to it maximizes favorable contacts, enhancing the conformational change required for enzyme activation.

cluster_GK Glucokinase (GK) Allosteric Site GK_inactive Inactive GK Conformation GK_active Active GK Conformation GK_inactive->GK_active Conformational Change G6P Glucose-6-Phosphate GK_active->G6P Arg63 Arg63 Residue HydrophobicPocket Hydrophobic Pocket Analog GK Activator Analog->GK_inactive Glucose Glucose Glucose->GK_active Substrate Binding

Caption: Allosteric activation of Glucokinase (GK) by an N-pyridin-2-ylbenzamide analog.

N-pyridin-2-ylbenzamide Analogs as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression; their dysregulation is a hallmark of many cancers.[4] The benzamide moiety, particularly the 2-aminobenzamide scaffold, is a well-established zinc-binding group (ZBG) for class I HDAC inhibitors.[5][6]

Key SAR Insights:

HDAC inhibitors typically follow a tripartite pharmacophore model: a cap group for surface interactions, a linker, and a ZBG that chelates the zinc ion in the enzyme's active site.[4][6]

  • Zinc-Binding Group (ZBG): The 2-aminobenzamide group chelates the catalytic zinc ion in a bidentate fashion.[6] The N-pyridin-2-ylbenzamide can be considered a variation where the pyridine ring acts as part of the linker or cap, and the benzamide amide bond participates in binding.

  • Linker Region: The length and rigidity of the linker connecting the cap and ZBG are critical for correctly positioning the ZBG in the active site. In many reported structures, pyrazine or pyrimidine scaffolds serve as the linker.[5][6]

  • Cap Group: Large, often aromatic or heterocyclic, cap groups interact with residues on the rim of the active site tunnel, which is a key determinant of isoform selectivity (e.g., HDAC1/2 vs. HDAC3).[7] For instance, adding an aromatic moiety to the 5-position of a 2-aminobenzamide scaffold can enhance selectivity for HDAC1/HDAC2.[5]

The USFDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib, notably contains the 4-(N-pyridin-2-yl)benzamide moiety, underscoring the scaffold's relevance in targeting enzymes beyond HDACs.[8]

cluster_HDACi HDAC Inhibitor Pharmacophore cluster_Enzyme HDAC Active Site Cap Cap Group (Surface Recognition) Linker Linker (Positions ZBG) Cap->Linker Surface Surface Residues Cap->Surface van der Waals Interactions ZBG Zinc-Binding Group (ZBG) (e.g., Benzamide) Linker->ZBG Tunnel Active Site Tunnel Linker->Tunnel Spans Tunnel Zinc Zn²⁺ Ion ZBG->Zinc Chelation

Caption: General pharmacophore model for benzamide-based HDAC inhibitors.

N-pyridin-2-ylbenzamide Analogs as Quorum Sensing (QS) Inhibitors

Quorum sensing is a bacterial communication system that regulates virulence and biofilm formation.[9] Inhibiting QS is an attractive anti-infective strategy that may circumvent the development of traditional antibiotic resistance.[10] Studies have shown that N-(pyridin-2-yl)benzamide and related alkanamide derivatives can effectively inhibit QS pathways.

Key SAR Insights:

The anti-QS activity is evaluated by measuring the inhibition of violacein, a purple pigment produced by the biosensor organism Chromobacterium violaceum, whose synthesis is QS-dependent.[9][11]

  • Acyl Group Variation: Replacing the benzoyl group with various aliphatic acyl chains (alkanamides) has been explored. The data suggests that the nature and length of this chain significantly impact activity.

  • Pyridine Substitution: The position of the nitrogen on the pyridine ring (e.g., N-pyridin-2-yl vs. N-pyridin-3-yl) also modulates the inhibitory effect.

Table 2: Anti-Quorum Sensing Activity of Select N-pyridin-2/3-yl Alkanamide Analogs

Compound IDCore StructureAlkanamide Chain (Acyl Group)Inhibition Zone (mm)*
3k N-pyridin-2-ylDodecanoyl (C12)11.66 ± 0.11
4a N-pyridin-3-ylOctanoyl (C8)14.66 ± 0.15
4c N-pyridin-3-ylDecanoyl (C10)10.66 ± 0.05
DMSO (Control) --2.33 ± 0.05

*Data from a study on N-(pyridin-2/3-yl)alkanamide derivatives.

Experimental Protocols

Trustworthy SAR studies are built on robust and reproducible experimental methods. The following section details standardized protocols for the synthesis and evaluation of N-pyridin-2-ylbenzamide analogs.

General Synthesis of N-pyridin-2-ylbenzamide Analogs

This protocol describes a standard and efficient method for synthesizing the core scaffold via acylation of an aminopyridine with a substituted benzoyl chloride, a variant of the Schotten-Baumann reaction.[12]

Materials & Reagents:

  • Substituted Benzoyl Chloride (1.0 eq.)

  • 2-Aminopyridine (or analog) (1.1 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq.)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Protocol:

  • Reactant Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminopyridine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylation: Add the substituted benzoyl chloride (1.0 eq.) dropwise to the cooled solution. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution to neutralize the triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with water and then brine to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-pyridin-2-ylbenzamide analog.[12]

Sources

Comparative

assessing the selectivity of "N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide" against a panel of kinases

A Comparative Guide to the Kinase Selectivity of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide Introduction: The Imperative of Selectivity in Kinase Drug Discovery Protein kinases are a cornerstone of cellular signalin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Kinase Selectivity of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued drug target classes.[1][2] However, the human genome encodes over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[1] This conservation presents a formidable challenge in drug development: achieving inhibitor selectivity.[3] A non-selective kinase inhibitor can lead to off-target effects, resulting in toxicity or unexpected pharmacological outcomes, thereby compromising its therapeutic potential.[3] Therefore, rigorous assessment of an inhibitor's selectivity across the kinome is not merely a characterization step but a critical determinant of its value as a therapeutic candidate or a chemical probe.[4]

This guide provides a comprehensive framework for assessing the kinase selectivity of the novel compound, N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide (hereafter referred to as CMPD-X ). The structural motifs within CMPD-X, specifically the N-pyridinyl benzamide scaffold, are features commonly found in kinase inhibitors.[4][5][6] Based on a structural analysis and comparison to known inhibitors, we hypothesize that CMPD-X is a potent inhibitor of the p38 mitogen-activated protein kinase alpha (MAPK14 or p38α), a key mediator of inflammatory and stress responses.[7][8]

Herein, we will objectively compare the in vitro performance of CMPD-X against a panel of representative kinases. Its profile will be benchmarked against well-characterized inhibitors: SB203580 , a widely used p38 inhibitor; Doramapimod (BIRB 796) , a potent type-II p38 inhibitor with a distinct binding mode; and Staurosporine , a promiscuous inhibitor serving as a control for non-selectivity. We will detail the experimental methodologies that form a self-validating system for this assessment and present the data in a clear, comparative format to guide researchers in their evaluation of this compound.

Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is most effectively understood through direct comparison of its potency against a diverse range of kinases. The following data summarizes the half-maximal inhibitory concentrations (IC50) of CMPD-X and benchmark compounds against a panel of 15 kinases, representing various families of the human kinome.

Data Interpretation and Causality:

The hypothetical data presented in Table 1 illustrates a highly desirable selectivity profile for CMPD-X .

  • Potency and Primary Target Selectivity: CMPD-X demonstrates potent, single-digit nanomolar inhibition of its primary target, p38α (IC50 = 8 nM). Crucially, its activity against other p38 isoforms is significantly lower (p38β: 150 nM, p38γ: >5000 nM, p38δ: 850 nM), suggesting a remarkable degree of isoform selectivity within the p38 family. This is a critical feature, as different p38 isoforms can have distinct, and sometimes opposing, biological roles.[8]

  • Benchmark Comparison:

    • Compared to SB203580 , CMPD-X shows superior selectivity. While SB203580 is potent against p38α and p38β, it also exhibits significant inhibition of kinases like RIPK2. CMPD-X, in contrast, shows minimal activity against RIPK2 and other tested kinases, highlighting a cleaner off-target profile.

    • Doramapimod (BIRB 796) , a type II inhibitor, shows exceptional potency against p38α but also potently inhibits other isoforms and related kinases like JNK2. The distinct selectivity profile of CMPD-X suggests it may operate through a different binding mode or exploit unique residues within the p38α ATP-binding site.

    • As expected, Staurosporine shows broad, potent inhibition across the majority of the panel, serving as a stark contrast to the focused activity of CMPD-X.

  • Kinome-Wide Selectivity: Beyond the p38 family, CMPD-X displays minimal interaction with kinases from major families including tyrosine kinases (EGFR, VEGFR2), other CMGC kinases (CDK2/CycA), and AGC kinases (AKT1). This broad lack of activity is a strong indicator of a highly selective compound, making it an excellent tool for specifically probing p38α-mediated signaling pathways without the confounding effects of inhibiting other pathways.

The superior selectivity of CMPD-X can be rationalized by its chemical structure. The specific arrangement of the 4-methylpyridin-2-yl group and the 4-propan-2-ylbenzamide moiety likely forms precise hydrogen bonds and hydrophobic interactions with unique residues in the p38α active site that are not conserved across other kinases, or even other p38 isoforms.[9][10]

Kinase Target Family CMPD-X IC50 (nM) SB203580 IC50 (nM) Doramapimod (BIRB 796) IC50 (nM) Staurosporine IC50 (nM)
p38α (MAPK14) CMGC 8 50 0.6 6
p38β (MAPK11)CMGC150503.212
p38γ (MAPK12)CMGC>5000>1000018025
p38δ (MAPK13)CMGC850>100002120
JNK2CMGC>1000030004515
ERK2CMGC>10000>10000>1000030
CDK2/CycACMGC>10000>10000>100007
GSK3βCMGC85005000250010
VEGFR2 (KDR)TK >1000090060018
EGFRTK>10000>10000>1000025
SRCTK>10000250015004
ABL1TK>10000>10000>1000022
AKT1AGC >10000>10000>1000015
PKAAGC>10000>10000>100008
RIPK2TKL 450022080035

Table 1: Comparative IC50 values of CMPD-X and benchmark inhibitors against a representative kinase panel. Data is hypothetical and for illustrative purposes.

Experimental Methodologies & Protocols

To ensure the trustworthiness and reproducibility of selectivity data, robust and well-validated assay methodologies are essential. We describe two key experimental systems: a primary biochemical assay for determining IC50 values and a secondary cellular assay to confirm target engagement in a physiological context.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal platform applicable to virtually any kinase.

Causality Behind Experimental Choices:

  • Assay Principle: The ADP-Glo™ assay was chosen for its high sensitivity, broad dynamic range, and non-radioactive format. It is less susceptible to interference from colored or fluorescent compounds compared to other methods.

  • ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for each specific kinase. This is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. By using Km[ATP], the resulting IC50 values provide a more standardized measure of inhibitor potency and allow for more accurate comparisons across different kinases.[7]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of CMPD-X and benchmark inhibitors in 100% DMSO.

    • Create a series of 10-point, 3-fold serial dilutions in a 384-well plate using an acoustic liquid handler to minimize DMSO concentration variability. The final assay concentration will range from 10 µM to 0.5 nM.

  • Kinase Reaction:

    • Add 2.5 µL of kinase/buffer solution to each well of a 384-well assay plate.

    • Add 25 nL of the serially diluted compound (or DMSO as a vehicle control) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of substrate/ATP solution (with ATP at the Km for the specific kinase).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

To validate that CMPD-X engages p38α within a live cell, a NanoBRET™ Target Engagement assay is employed. This provides orthogonal data to the biochemical assay and accounts for factors like cell permeability and target accessibility.

Causality Behind Experimental Choices:

  • Assay Principle: NanoBRET™ measures the proximity between a target protein fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the active site. An inhibitor that enters the cell and binds the target will displace the tracer, leading to a loss of Bioluminescence Resonance Energy Transfer (BRET). This method provides a direct, quantitative measure of target occupancy in the complex milieu of the cell.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing p38α-NanoLuc® fusion protein.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Plate the cell suspension into a 96-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of CMPD-X and benchmark inhibitors in Opti-MEM®.

    • Prepare the NanoBRET™ tracer solution at the recommended concentration.

    • Add the diluted compounds to the wells, followed immediately by the tracer. Include a "no tracer" control for background correction.

  • Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Add NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (600 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Subtract the background BRET ratio (from "no tracer" controls) to obtain the corrected BRET ratio.

    • Normalize the data to vehicle controls (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized values against the logarithm of the inhibitor concentration and fit with a four-parameter logistic equation to determine the cellular IC50.

Visualization of Workflows and Pathways

To provide a clearer understanding of the experimental process and the biological context of CMPD-X's activity, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_assay 2. Biochemical Assay cluster_analysis 3. Data Analysis Compound Compound Stock (CMPD-X, Benchmarks) SerialDilution Serial Dilution in Assay Plate Compound->SerialDilution KinasePanel Kinase Panel (p38α, VEGFR2, etc.) KinaseIncubation Kinase + Compound Incubation KinasePanel->KinaseIncubation Reagents Assay Reagents (ATP, Substrate, Buffers) ReactionStart Add ATP/Substrate Start Reaction Reagents->ReactionStart SerialDilution->KinaseIncubation KinaseIncubation->ReactionStart Detection Add Detection Reagent (Luminescence) ReactionStart->Detection PlateReader Read Plate Detection->PlateReader Normalization Data Normalization PlateReader->Normalization DoseResponse Dose-Response Curve Fitting Normalization->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

Caption: Workflow for in vitro kinase selectivity profiling.

G Stress Cellular Stress (UV, Cytokines) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 JNK JNK TAK1->JNK p38a p38α MKK3_6->p38a MK2 MK2 p38a->MK2 ATF2 ATF2 p38a->ATF2 Inflammation Inflammation Gene Expression MK2->Inflammation ATF2->Inflammation CMPDX CMPD-X CMPDX->p38a

Sources

Validation

Orthogonal Validation of High-Throughput Screening Hits: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter a frustrating bottleneck in early-stage drug discovery: the "screening paradox." Modern high-throughput screening (HTS) campaigns can rapidly evaluate millions of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a frustrating bottleneck in early-stage drug discovery: the "screening paradox." Modern high-throughput screening (HTS) campaigns can rapidly evaluate millions of compounds, yet they rely heavily on1[1]. Because primary assay hit rates are 2[2], these initial pools are heavily polluted with Pan-Assay Interference Compounds (PAINS), colloidal aggregators, and fluorophore quenchers.

To establish true causality between a small molecule and its biological target, we must build a self-validating system through orthogonal validation. By systematically shifting the detection modality (e.g., from fluorescence to label-free mass) and the biological context (e.g., from recombinant proteins to intact cells), we ensure that an artifact in one system cannot physically replicate itself in the next.

Comparative Analysis of Orthogonal Modalities

Objective hit validation requires selecting the right biophysical or cellular tool to answer a specific mechanistic question. Below is a comparative analysis of the industry-standard orthogonal technologies used to triage primary HTS hits.

Surface Plasmon Resonance (SPR)
  • The Causality: SPR measures changes in the refractive index near a sensor surface as molecules bind to an immobilized target. Because it is a 3[3], it mathematically eliminates false positives caused by inner-filter effects or redox cycling[4].

  • Application: SPR provides real-time kinetic data (association rate kon​ and dissociation rate koff​ ). This is critical because the residence time of a drug often correlates better with in vivo efficacy than simple binding affinity ( KD​ )[5].

Isothermal Titration Calorimetry (ITC)
  • The Causality: ITC directly measures the heat released or absorbed during a binding event. It is the only technique that directly determines the thermodynamic drivers of binding (enthalpy ΔH and entropy ΔS ).

  • Application: Considered the gold standard for affinity determination, ITC confirms that a hit is a true stoichiometric binder rather than a non-specific aggregator. However, its low throughput limits its use to 5[5].

Nuclear Magnetic Resonance (NMR)
  • The Causality: NMR detects atomic-level chemical shift perturbations (CSPs) when a ligand binds to an isotopically labeled protein.

  • Application: By mapping the exact binding pocket, NMR ensures that the binding event is not a false positive induced by compound degradation or aggregation. It is particularly powerful for6[6], where low-affinity hits require highly sensitive, structural validation.

Cellular Thermal Shift Assay (CETSA)
  • The Causality: Proteins unfold and aggregate upon heating. Binding of a ligand thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ).

  • Application: CETSA bridges the gap between biophysical binding and physiological relevance by 1[1]. This confirms not only that the drug binds the target, but that it can cross the cell membrane and survive intracellular metabolism.

Quantitative Method Comparison

To streamline decision-making, the following table summarizes the quantitative performance metrics of these orthogonal validation technologies.

TechnologyDetection ModalityKey Quantitative OutputThroughput (Cmpds/Day)Protein RequirementFalse Positive Triage Capability
SPR Refractive Index (Label-free) KD​ , kon​ , koff​ Medium (100 - 1,000)Low (~10-50 µg)Eliminates fluorophore interference
ITC Thermodynamics (Heat) ΔH , ΔS , StoichiometryLow (10 - 50)High (~1-5 mg)Eliminates non-stoichiometric aggregators
NMR Chemical Shift PerturbationBinding site mapping, KD​ Medium (100 - 500)High (~1-5 mg, Isotopic)Eliminates non-specific binding
CETSA Thermal Stabilization ΔTm​ , Cellular EC50​ Medium (384-well format)None (Endogenous)Eliminates impermeable/metabolized hits

Logical Workflows for False-Positive Elimination

A robust hit validation cascade is essentially a logic gate designed to systematically destroy false hypotheses.

FalsePositiveTriage Primary Primary HTS Hit (e.g., TR-FRET) Detergent Detergent Addition (0.01% Triton X-100) Primary->Detergent Aggregator Activity Lost: Colloidal Aggregator Detergent->Aggregator Yes SPR SPR Binding Assay (Label-Free) Detergent->SPR No (Activity Retained) Fluorescent No Binding: Fluorophore Interference SPR->Fluorescent No KD detected CETSA CETSA (Intact Cells) SPR->CETSA KD confirmed Permeability No Shift: Poor Permeability CETSA->Permeability No Thermal Shift Validated Validated Lead CETSA->Validated Target Engaged

Logical triage workflow for eliminating assay artifacts and validating HTS hits.

Self-Validating Experimental Protocol: Biochemical Hit to Cellular Lead

To demonstrate how these principles are applied in the laboratory, below is a step-by-step methodology for a combined SPR (Biophysical) and CETSA (Cellular) validation workflow.

Step 1: Biochemical Counterscreening (Aggregator Triage)
  • Methodology: Re-run the primary biochemical assay (e.g., enzymatic activity readout) in the presence and absence of a non-ionic detergent.

  • Causality: 5[5]. Adding 0.01% Triton X-100 breaks up these colloids. If the compound loses its inhibitory activity upon detergent addition, it is flagged as a false-positive aggregator and discarded.

Step 2: SPR Kinetic Profiling (Label-Free Validation)
  • Methodology: Immobilize the purified target protein onto a dextran-coated gold SPR chip via amine coupling (targeting surface lysine residues). Inject the hit compound across the chip at a flow rate of 30 µL/min using a 5-point concentration gradient (e.g., 0.1 µM to 10 µM).

  • Causality: Because SPR relies purely on mass-induced refractive index changes,4[4]. A true hit will display a dose-dependent, saturable binding curve with mathematically resolvable 1:1 binding kinetics.

Step 3: CETSA Melt Curve Analysis (Intracellular Validation)
  • Methodology: Treat intact living cells (e.g., HEK293) with the validated SPR hit at 10×KD​ concentration for 1 hour. Aliquot the cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes. Lyse the cells, centrifuge to remove precipitated (unfolded) proteins, and quantify the remaining soluble target via Western blot.

  • Causality: If the compound successfully permeates the cell membrane and binds the target in the complex cytosolic environment, it will thermodynamically stabilize the protein. A positive shift in the melting temperature ( ΔTm​>2∘C ) definitively proves intracellular target engagement.

ProtocolWorkflow Step1 Step 1: Counterscreen Detergent Addition Rules out aggregators Step2 Step 2: SPR Profiling Label-free kinetics Confirms 1:1 binding Step1->Step2 Activity Retained Step3 Step 3: CETSA Intact cell heating Proves cell permeability Step2->Step3 KD < 10 µM Output Validated Lead High-confidence starting point Step3->Output ΔTm > 2°C

Self-validating protocol from biochemical counterscreening to cellular validation.

References

  • Title: High Quality Hits in Drug Discovery: Confident Screening Source: Pelago Bioscience URL: 1

  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL: 2

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Target Review URL: 5

  • Title: How to Choose the Right Biochemical Assay for Drug Discovery Source: BellBrook Labs URL: 4

  • Title: Robust Strategy for Hit-to-Lead Discovery: NMR for SAR Source: Journal of Medicinal Chemistry (ACS) URL: 6

  • Title: Exiting the tunnel of uncertainty: crystal soak to validated hit Source: PMC (NIH) URL: 3

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Comparative

benchmarking "N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide" against known inhibitors

A Researcher's Guide to Benchmarking Novel Tankyrase Inhibitors: A Comparative Analysis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide Introduction: The Therapeutic Promise of Tankyrase Inhibition Tankyrase 1 and 2 (...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Benchmarking Novel Tankyrase Inhibitors: A Comparative Analysis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

Introduction: The Therapeutic Promise of Tankyrase Inhibition

Tankyrase 1 and 2 (TNKS1/2) have emerged as compelling therapeutic targets in oncology.[1][2] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and are central regulators of various cellular processes, including telomere maintenance and mitosis.[3][4][5] Critically, they are key positive regulators of the Wnt/β-catenin signaling pathway, which is aberrantly activated in a significant percentage of cancers, particularly colorectal cancer (CRC).[2][4]

Tankyrases act by poly(ADP-ribosyl)ating (PARsylating) Axin, a crucial scaffold protein in the β-catenin destruction complex.[6] This modification marks Axin for ubiquitination and proteasomal degradation, leading to the disassembly of the destruction complex. Consequently, β-catenin accumulates, translocates to the nucleus, and drives the transcription of oncogenes like c-Myc and Cyclin D1.[7][8] Inhibiting Tankyrase stabilizes Axin, promotes β-catenin degradation, and effectively shuts down this pro-proliferative signaling cascade.[6][9]

The clinical and preclinical success of PARP inhibitors has intensified the search for novel, potent, and selective Tankyrase inhibitors.[1][10] This guide provides a comprehensive framework for benchmarking a novel investigational compound, N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide (hereafter referred to as Compound-M ), against established Tankyrase inhibitors. We will provide an objective comparison of its performance, supported by detailed experimental protocols and data interpretation, to equip researchers with the tools to rigorously evaluate new chemical entities in this space.

The Comparators: A Profile of Established Tankyrase Inhibitors

A robust benchmarking study requires well-characterized reference compounds. We have selected three widely-used inhibitors that represent different properties in terms of potency and selectivity.

  • XAV939 : One of the first-discovered and most widely cited Tankyrase inhibitors. It potently inhibits both TNKS1 (IC50 = 11 nM) and TNKS2 (IC50 = 4 nM) by binding to the nicotinamide-binding pocket of the catalytic domain.[11][12] Its primary mechanism is the stabilization of Axin, leading to the suppression of Wnt signaling.[9][13] While a powerful tool, it's important to note that XAV939 can exhibit off-target effects on other PARP family members, which must be considered when interpreting results.[6][8]

  • G007-LK : A highly potent and selective second-generation Tankyrase inhibitor (TNKS1 IC50 = 46 nM; TNKS2 IC50 = 25 nM).[14][15] G007-LK is distinguished by its high selectivity for Tankyrases over other PARP enzymes, making it a more precise tool for specifically interrogating TNKS biology.[6] It possesses favorable pharmacokinetic properties and has demonstrated in vivo efficacy in preclinical models.[16][17]

  • IWR-1 (Inhibitor of Wnt Response-1) : Another well-established inhibitor that functions by stabilizing Axin, thereby promoting the degradation of β-catenin (cellular IC50 = 180 nM).[18][19][20] Like XAV939, it has been instrumental in elucidating the role of Tankyrases in the Wnt pathway.[21][22]

Experimental Strategy: A Multi-Tiered Approach to Benchmarking

To generate a comprehensive profile of Compound-M, we employ a logical, multi-tiered experimental workflow. This approach ensures that we first establish on-target biochemical activity before moving to more complex cellular and in vivo models. The causality behind this design is to build a solid foundation of evidence, where each tier of data informs and validates the next.

G cluster_0 Tier 1: Biochemical Profile cluster_1 Tier 2: Cellular Mechanism of Action cluster_2 Tier 3: Functional Cellular Effects cluster_3 Tier 4: In Vivo Proof-of-Concept T1_Potency Biochemical Potency Assay (TNKS1 & TNKS2 IC50) T1_Selectivity PARP Family Selectivity Panel (Off-Target Activity) T1_Potency->T1_Selectivity Confirm on-target potency T2_Target Wnt/β-catenin Reporter Assay (TOPFlash EC50) T1_Selectivity->T2_Target Proceed with potent & selective compounds T2_Biomarker Pathway Biomarker Analysis (Western Blot for Axin/β-catenin) T2_Target->T2_Biomarker Validate pathway inhibition T3_Prolif Anti-Proliferation Assays (Cancer Cell Line Panel GI50) T2_Biomarker->T3_Prolif Confirm cellular MOA T4_Efficacy Xenograft Tumor Model (Tumor Growth Inhibition) T3_Prolif->T4_Efficacy Test in vivo efficacy of compounds with anti-cancer activity G cluster_Wnt_Off Wnt Pathway OFF cluster_Wnt_On Wnt Pathway ON (Aberrant) DestructionComplex Destruction Complex (Axin, APC, GSK3β) BetaCatenin_p p-β-catenin DestructionComplex->BetaCatenin_p Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome TCF_LEF_Off TCF/LEF TargetGenes_Off Target Gene Expression OFF TCF_LEF_Off->TargetGenes_Off Tankyrase Tankyrase Axin_p PARsylated Axin Tankyrase->Axin_p PARsylation of Axin in Destruction Complex Proteasome2 Proteasomal Degradation Axin_p->Proteasome2 BetaCatenin_acc β-catenin Accumulation BetaCatenin_nuc β-catenin (Nuclear) BetaCatenin_acc->BetaCatenin_nuc Translocation TCF_LEF_On TCF/LEF BetaCatenin_nuc->TCF_LEF_On Activation TargetGenes_On Oncogene Expression ON TCF_LEF_On->TargetGenes_On Inhibitor Tankyrase Inhibitor (Compound-M, XAV939, etc.) Inhibitor->Tankyrase BLOCKS

Caption: Wnt/β-catenin pathway and the site of Tankyrase inhibition.

Protocol 2: Wnt/β-catenin Reporter Assay (TOPFlash)

Principle: This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex. Cells are transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene (TOPFlash). Pathway activation leads to luciferase expression, which can be quantified.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Plate SW480 cells in a 96-well white, clear-bottom plate.

    • Co-transfect the cells with the TOPFlash reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Allow cells to recover for 24 hours.

  • Compound Treatment: Remove the transfection media and add fresh media containing serial dilutions of Compound-M and the comparators. Incubate for another 24 hours.

  • Lysis and Luminescence Reading:

    • Lyse the cells using a dual-luciferase reporter assay buffer.

    • Measure Firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the DMSO control and determine the EC50 value.

Protocol 3: Western Blot for Pathway Biomarkers

Principle: Western blotting is used to directly visualize the mechanistic consequences of Tankyrase inhibition: the stabilization (increased levels) of Axin1 and the subsequent decrease in total β-catenin levels.

Step-by-Step Methodology:

  • Treatment and Lysis: Plate SW480 cells in 6-well plates. Treat with 10x EC50 concentrations of each compound (as determined from the TOPFlash assay) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against Axin1, total β-catenin, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Data Summary: Cellular Activity
CompoundTOPFlash EC50 (nM) in SW480 cellsAxin1 Stabilization (Western Blot)β-catenin Reduction (Western Blot)
Compound-M 52++++++
XAV939 25++++++
G007-LK 55++++++
IWR-1 210++++

Expert Interpretation: The cellular data corroborates the biochemical findings. Compound-M effectively inhibits Wnt signaling in a cellular context with an EC50 of 52 nM, on par with the highly selective G007-LK. The strong stabilization of Axin1 and reduction of β-catenin seen on the Western blot provide direct evidence of on-target activity, confirming that Compound-M functions through the intended mechanism of action. [7][16]

Part 3 & 4: In Vitro Anti-Proliferative Activity and In Vivo Efficacy

The ultimate goal is to determine if pathway inhibition translates into an anti-cancer effect. This is assessed first through in vitro proliferation assays and then validated in an in vivo model.

Protocol 4: Cell Proliferation Assay

Principle: A panel of cancer cell lines, both Wnt-dependent (e.g., DLD-1, SW480) and Wnt-independent (e.g., HCT116 with β-catenin mutation, HT-29), are treated with the inhibitors to determine their effect on cell growth and viability.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of each compound for 72 hours.

  • Viability Measurement: Quantify cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or MTT.

  • Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI50) for each cell line.

Protocol 5: In Vivo Colorectal Cancer Xenograft Study

Principle: This study assesses the ability of a compound to inhibit tumor growth in a living organism. The SW480 cell line, which is sensitive to Tankyrase inhibition, is a suitable model. [17][23] Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nude).

  • Tumor Implantation: Subcutaneously implant SW480 cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Compound-M, G007-LK). Administer the compounds daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a pre-defined size), euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for Axin1).

Expert Interpretation: An ideal outcome would show that Compound-M significantly inhibits the proliferation of Wnt-dependent cell lines while having minimal effect on Wnt-independent lines, indicating on-target anti-cancer activity. In the xenograft model, significant tumor growth inhibition by Compound-M, comparable or superior to the reference compound G007-LK and without causing significant weight loss in the animals, would provide strong proof-of-concept for its therapeutic potential.

Conclusion

This guide outlines a rigorous, data-driven strategy for benchmarking the novel compound N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide (Compound-M) against known Tankyrase inhibitors. The proposed workflow, from biochemical assays to in vivo efficacy studies, provides a comprehensive evaluation of its potency, selectivity, mechanism of action, and anti-tumor activity.

Based on our hypothetical data, Compound-M presents a compelling profile:

  • Potent and selective inhibition of TNKS1/2, with a specificity profile superior to the first-generation inhibitor XAV939.

  • Confirmed on-target cellular activity , effectively suppressing the Wnt/β-catenin signaling pathway in a relevant cancer model.

  • Promising potential for in vivo efficacy , warranting further preclinical development.

By following this structured approach, researchers can make informed decisions, ensuring that only the most promising candidates advance in the drug discovery pipeline. This self-validating system of protocols and logical progression provides a high degree of confidence in the generated data, upholding the principles of scientific integrity and excellence.

References

  • Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC. (URL: [Link])

  • Novel insight into the function of tankyrase (Review) - Spandidos Publications. (URL: [Link])

  • Novel insight into the function of tankyrase - PMC. (URL: [Link])

  • Tankyrase-mediated regulation of Wnt/β-catenin signaling pathway. Upon... - ResearchGate. (URL: [Link])

  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - MDPI. (URL: [Link])

  • Evaluation and Structural Basis for the Inhibition of Tankyrases by PARP Inhibitors - PMC. (URL: [Link])

  • Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC. (URL: [Link])

  • IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC. (URL: [Link])

  • Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020) - Taylor & Francis. (URL: [Link])

  • XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC. (URL: [Link])

  • Japan's first investigator-initiated phase I clinical trials of a tankyrase inhibitor launched. (URL: [Link])

  • TNKS1 (PARP5A) Chemiluminescent Assay Kit - BPS Bioscience. (URL: [Link])

  • Study of a Tankyrase Inhibitor RK-582 for Patients With Unresectable Metastatic Colorectal Cancer - ClinicalTrials.Veeva. (URL: [Link])

  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Late Breaking Abstract - Tankyrase inhibition demonstrates anti-fibrotic effects in vitro, ex vivo, and in vivo in preclinical pulmonary fibrosis models | European Respiratory Society. (URL: [Link])

  • G007-LK - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC. (URL: [Link])

  • Tankyrase inhibition sensitizes melanoma to PD-1 immune checkpoint blockade in syngeneic mouse models - PMC. (URL: [Link])

  • A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed. (URL: [Link])

  • A novel yeast cell-based screen identifies flavone as a tankyrase inhibitor - PubMed. (URL: [Link])

  • Tankyrase: Inhibitors for the treatment of solid tumours - Domainex. (URL: [Link])

  • Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. (URL: [Link])

  • Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. (URL: [Link])

  • ELISA Kit for Tankyrase 1 (TNKS1) - Cloud-Clone. (URL: [Link])

  • Tankyrase Assay - Research & Development World. (URL: [Link])

  • TNKS2 (PARP5B) Colorimetric Assay Kit - BPS Bioscience. (URL: [Link])

  • Regulation of Tankyrase activity by a catalytic domain dimer interface - PMC - NIH. (URL: [Link])

  • Tankyrase – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Tankyrase 1 Chemiluminescent Activity Assay (4701-096-K) - Bio-Techne. (URL: [Link])

  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. (URL: [Link])

  • Flow chart for the rapid monitoring of the telomeric function of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Human Tankyrase 1 (TNKS1) Quantitative Detection Kit (ELISA) Instructions for Use Specification. (URL: [Link])

  • Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents - ResearchGate. (URL: [Link])

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Validation

confirming on-target engagement of "N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide" in cells

As a Senior Application Scientist, I frequently encounter a critical bottleneck in small-molecule drug discovery: a compound exhibits exquisite potency in biochemical assays but fails to translate phenotypically in cellu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in small-molecule drug discovery: a compound exhibits exquisite potency in biochemical assays but fails to translate phenotypically in cellular models. This disconnect is often due to a lack of intracellular target engagement. The cellular environment is a complex matrix characterized by macromolecular crowding, competing endogenous metabolites, and compartmentalized pH gradients. Therefore, confirming that a molecule like N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide (hereafter referred to as N4P-Benzamide ) physically interacts with its intended target in situ is non-negotiable.

This guide provides an objective, in-depth comparison of the three premier methodologies for confirming live-cell target engagement: Cellular Thermal Shift Assay (CETSA) , NanoBRET Target Engagement , and Photoaffinity Labeling-Activity-Based Protein Profiling (PAL-ABPP) . By dissecting the causality behind these experimental choices, this guide establishes self-validating protocols to rigorously benchmark N4P-Benzamide against alternative tool compounds.

Label-Free Thermodynamic Profiling: Cellular Thermal Shift Assay (CETSA)

The Causality Principle: CETSA is grounded in the thermodynamic principle of ligand-induced stabilization. When N4P-Benzamide binds to its target protein within a live cell, the free energy of the folded protein state decreases. Consequently, the ligand-target complex requires a higher temperature to unfold and aggregate compared to the unbound protein[1]. By quantifying the soluble fraction of the target protein across a temperature gradient, we can directly measure target engagement without modifying the compound or genetically engineering the cell.

CETSA Compound N4P-Benzamide Complex Ligand-Target Complex (Thermodynamically Stable) Compound->Complex Binds in cell Target Target Protein Target->Complex Heat Thermal Challenge (e.g., 50°C) Target->Heat Unbound Complex->Heat Soluble Soluble Fraction (Detected) Heat->Soluble Stabilized Aggregated Aggregated Fraction (Pelleted) Heat->Aggregated Denatured

Thermodynamic stabilization logic of the Cellular Thermal Shift Assay.

Self-Validating Protocol: Isothermal Dose-Response (ITDRF-CETSA) To rule out non-specific thermal resistance, the protocol must include an isothermal dose-response at a temperature where 75-90% of the unbound target normally aggregates (T_agg75).

  • Cellular Treatment: Seed cells in a 96-well plate. Treat with a serial dilution of N4P-Benzamide (e.g., 1 nM to 10 µM) and a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the intact cells into PCR tubes. Heat the tubes in a thermal cycler to the predetermined T_agg75 for exactly 3 minutes, followed by cooling to 4°C.

  • Lysis & Separation: Lyse the cells using 3 freeze-thaw cycles in liquid nitrogen to prevent detergent-induced destabilization. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Analyze the soluble supernatant via quantitative Western blot or AlphaScreen.

  • Validation: A dose-dependent increase in the soluble target protein fraction confirms specific on-target engagement[1].

Live-Cell Kinetic Profiling: NanoBRET Target Engagement

The Causality Principle: While CETSA provides label-free validation, it is an endpoint assay. To understand the real-time kinetics and intracellular affinity of N4P-Benzamide, Bioluminescence Resonance Energy Transfer (NanoBRET) is optimal. This system relies on the non-radiative energy transfer from a NanoLuc luciferase-tagged target protein to a cell-permeable fluorescent tracer. When N4P-Benzamide enters the cell and binds the target, it competitively displaces the tracer, causing a quantifiable, dose-dependent loss of the BRET signal[2].

NanoBRET NanoLuc Target-NanoLuc Fusion BRET High BRET Signal (Energy Transfer) NanoLuc->BRET Binds Tracer Tracer Fluorescent Tracer Tracer->BRET NoBRET Low BRET Signal (Tracer Displaced) BRET->NoBRET Addition of N4P-Benzamide Compound N4P-Benzamide (Competitor) Compound->NoBRET Competitive Binding

Competitive displacement mechanism in NanoBRET target engagement.

Self-Validating Protocol: Competitive Displacement

  • Transfection: Transfect HEK293 or relevant target cells with a plasmid encoding the target protein fused to NanoLuc luciferase. Plate cells in a white 384-well plate.

  • Tracer Equilibration: Add a predetermined EC50 concentration of a target-specific NanoBRET fluorescent tracer.

  • Compound Competition: Introduce a serial dilution of N4P-Benzamide. Include a well with an excess of a known unlabeled inhibitor as a positive control for maximum tracer displacement.

  • Detection: Add the NanoLuc substrate (furimazine). Read the dual-wavelength emission (460 nm for donor, 618 nm for acceptor) using a microplate reader.

  • Validation: Calculate the BRET ratio (Acceptor/Donor). The resulting IC50 accurately reflects the intracellular affinity and membrane permeability of N4P-Benzamide[2].

Proteome-Wide Deconvolution: Photoaffinity Labeling (PAL-ABPP)

The Causality Principle: If N4P-Benzamide exhibits unexpected phenotypic toxicity, we must map its off-target interactome. Photoaffinity Labeling coupled with Activity-Based Protein Profiling (PAL-ABPP) achieves this by converting transient, non-covalent interactions into permanent covalent bonds[3]. By synthesizing an analog of N4P-Benzamide containing a photoreactive group (e.g., diazirine) and an enrichment handle (e.g., alkyne), UV irradiation generates a highly reactive carbene that cross-links to the nearest amino acid residue. Subsequent click chemistry allows for biotinylation and MS-based identification[4].

PAL_ABPP Probe PAL-Probe (Diazirine + Alkyne) Cells Live Cells Probe->Cells Incubation UV UV Irradiation (365 nm) Cells->UV Covalent Crosslinking Click Click Chemistry (Biotin-Azide) UV->Click Cell Lysis Enrich Streptavidin Enrichment Click->Enrich Tagging MS LC-MS/MS Analysis Enrich->MS Target ID

Workflow for Photoaffinity Labeling and Activity-Based Protein Profiling.

Self-Validating Protocol: Competitive Profiling

  • Probe Incubation: Divide live cells into two cohorts. Pre-treat Cohort A (Competition) with a 10-fold excess of unmodified N4P-Benzamide. Treat Cohort B (Probe Only) with vehicle. Subsequently, add the PAL-probe analog to both cohorts.

  • Cross-linking: Irradiate the live cells with 365 nm UV light for 10 minutes on ice to covalently trap the probe-target complexes[4].

  • Lysis & Click Chemistry: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of the probe.

  • Enrichment & MS: Enrich the tagged proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze via quantitative LC-MS/MS.

  • Validation: True targets of N4P-Benzamide will show high enrichment in Cohort B, but significantly reduced enrichment in Cohort A (due to competition from the unmodified drug)[3].

Comparative Data Summary

To select the optimal assay for N4P-Benzamide, researchers must weigh the requirement for compound modification against the depth of data required.

MetricCETSANanoBRETPAL-ABPP
Primary Readout Thermodynamic Stabilization (ΔTm)Competitive Displacement (IC50)Covalent Enrichment (MS Intensity)
Compound Modification None (Label-free)None (Label-free)Required (Diazirine + Alkyne)
Target Modification None (Endogenous)Required (NanoLuc fusion)None (Endogenous)
Live-Cell Capability Yes (Endpoint)Yes (Real-time kinetic)Yes (Endpoint cross-linking)
Throughput Medium (Western) / High (AlphaScreen)Very High (384/1536-well)Low (Proteomics workflow)
Best Use Case Validating endogenous engagement of unmodified N4P-Benzamide.High-throughput SAR profiling of N4P-Benzamide analogs.Unbiased mapping of N4P-Benzamide off-target toxicity.

Conclusion

For initial validation of N4P-Benzamide, CETSA is the gold standard due to its reliance on endogenous proteins and unmodified ligands. However, for iterative structure-activity relationship (SAR) campaigns where calculating precise intracellular residence time and permeability is required, NanoBRET offers unparalleled kinetic resolution. If phenotypic assays reveal unexpected toxicity, PAL-ABPP must be deployed to map the comprehensive interactome of the benzamide scaffold.

References

  • Martinez Molina, D., et al. "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Review of Pharmacology and Toxicology, 2015.
  • Robers, M.B., et al. "Bright and stable luminescent probes for target engagement profiling in live cells." Nature Communications, 2015.
  • Wang, Y., et al. "Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics." MDPI, 2024.
  • Cheung, S.T., et al. "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome." ResearchGate, 2024.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

This guide provides a detailed operational plan for the safe and compliant disposal of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide. As a compound frequently synthesized in drug discovery and development, ensuring its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed operational plan for the safe and compliant disposal of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide. As a compound frequently synthesized in drug discovery and development, ensuring its proper disposal is paramount for laboratory safety, environmental protection, and regulatory adherence. This document is intended for researchers, scientists, and laboratory professionals who handle this and structurally similar compounds.

Foundational Principle: Hazard-Informed Waste Management

In the absence of a specific Safety Data Sheet (SDS) for N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide, a conservative and scientifically-grounded approach to hazard assessment is mandatory. The disposal protocol is therefore derived from the known toxicological and environmental profiles of its core chemical moieties: the pyridine ring and the benzamide group.

  • Pyridine Moiety : Pyridine and its derivatives are recognized as hazardous substances.[1] They are often harmful if inhaled, swallowed, or on contact with skin, and can cause significant skin and eye irritation.[1][2] Consequently, waste containing pyridine derivatives is classified as hazardous.[2][3]

  • Benzamide Moiety : Benzamide and its related structures can also present health hazards. Some are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5]

Based on this analysis, N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide must be classified and handled as hazardous chemical waste. [1][4] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2]

Hazard and Disposal Summary

The following table summarizes the key safety and disposal parameters derived from analogous compounds and regulatory best practices.

ParameterGuideline / Inferred HazardRationale & Causality
Waste Classification Hazardous Chemical WastePresence of pyridine and benzamide functional groups, which are associated with toxicity and irritation.[1][4]
Primary Health Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Inferred from GHS classifications of structurally similar compounds containing pyridine and benzamide cores.[6][7]
Environmental Hazards Potential for long-lasting harmful effects to aquatic life.A conservative assumption based on the environmental persistence of some pharmaceutical compounds.[4][8]
Required PPE Nitrile or neoprene gloves, chemical splash goggles, lab coat.Standard PPE for handling hazardous chemical powders to prevent skin and eye contact.[2][4][9]
Recommended Disposal Incineration by a licensed hazardous waste facility.High-temperature incineration is the preferred method for the complete destruction of organic hazardous waste.[3][10]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)All disposal activities must comply with EPA regulations for hazardous waste management.[8][11]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical to ensure safety and compliance. This process begins at the point of waste generation and concludes with its final removal by certified professionals.

Step 1: Immediate Segregation and Waste Collection

Proper segregation prevents accidental chemical reactions and ensures the waste stream is correctly identified for disposal.[11]

  • Solid Waste : Collect all pure or surplus N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide, along with any contaminated disposable items (e.g., weigh boats, spatulas, gloves), in a dedicated hazardous waste container.[1]

  • Liquid Waste : If the compound is in a solution, collect the waste in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

  • Container Material : Use containers made of a compatible material, such as high-density polyethylene (HDPE) or glass, that will not react with the chemical waste. The container must have a secure, leak-proof closure.[11][12]

Step 2: Comprehensive and Accurate Labeling

Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.[2]

  • The container label must be securely affixed and clearly legible.

  • It must include the following information:

    • The words "Hazardous Waste" .[2]

    • The full chemical name: "N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide" .

    • The date of waste generation (the date you first add waste to the container).

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Safe Interim Storage

Waste containers must be stored safely in a designated satellite accumulation area (SAA) or a central hazardous waste storage area pending pickup.[4]

  • The storage area must be cool, dry, and well-ventilated.[12]

  • Store containers within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure the storage area is away from sources of ignition, heat, and direct sunlight.[2]

  • Do not store with incompatible materials, particularly strong oxidizers and acids.[2]

Step 4: Arranging for Final Disposal

Final disposal of hazardous waste must be conducted by certified professionals.

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[4][12]

  • Provide them with the accurate information from your waste label.

  • Never attempt to treat or dispose of the chemical waste yourself through methods like neutralization without explicit approval and a validated protocol from your EHS department.[13]

Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[2]

  • Don Appropriate PPE : Before addressing the spill, put on the required PPE, including double-layered nitrile gloves, safety goggles, and a lab coat. If significant dust is generated, respiratory protection may be necessary.[12]

  • Contain the Spill : For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[1]

  • Collect Spilled Material : Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1][14]

  • Decontaminate the Area : Clean the spill area first with a suitable solvent (such as isopropanol or ethanol) and then with soap and water.[4]

  • Dispose of Cleaning Materials : Collect all cleaning materials, including contaminated paper towels and wipes, as hazardous waste in the same container as the spilled substance.[1]

  • Label and Store : Seal and label the waste container according to the protocol in Section 3 and move it to the designated hazardous waste storage area.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the safe management and disposal of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide.

G Disposal Workflow for N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide cluster_0 cluster_1 Spill Response start Waste Generation Point is_spill Is there a spill? start->is_spill collect_waste Collect waste in a dedicated, compatible, and sealed container. is_spill->collect_waste No spill_ppe Don appropriate PPE is_spill->spill_ppe Yes label_waste Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_waste store_waste Store in a cool, dry, well-ventilated secondary containment area. label_waste->store_waste contact_ehs Contact EHS or professional waste disposal service for pickup. store_waste->contact_ehs end End: Waste is safely managed for disposal. contact_ehs->end spill_contain Contain spill with inert absorbent spill_ppe->spill_contain spill_collect Collect absorbed material into a sealed waste container spill_contain->spill_collect spill_decon Decontaminate spill area spill_collect->spill_decon spill_decon->collect_waste

Caption: Disposal workflow for N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide.

Disclaimer: This document is intended as a general guide based on the known hazards of analogous chemical structures. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2][15]

References

  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • BenchChem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • BenchChem. (n.d.). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
  • ACS Publications. (2025, November 13). Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia.
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • Wayne State University. (n.d.). Pharmaceutical Waste - Office of Environmental Health and Safety.
  • Walsh Medical Media. (2024, September 20). Effective Pharmaceutical Waste Management for Environmental Safety.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 2-N-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole Safety Data Sheet.
  • ResearchGate. (2023, October 26). (PDF) PHARMACEUTICAL WASTE MANAGEMENT: CRITICAL FOR THE FUTURE AND THE HEALTH OF NATURE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Pyridinamine, 4-methyl-.
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Handling

Comprehensive Safety and Handling Guide for N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling and disposal of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide. In the absence of a specific...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling and disposal of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are based on the hazard information for the closely related compound 4-propan-2-yl-N-pyridin-2-ylbenzamide and general safety practices for benzamide derivatives.[1][2][3][4] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. Before handling N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide, it is crucial to understand its potential hazards. Based on data for a structurally analogous compound, the following Global Harmonized System (GHS) classifications should be considered[5]:

  • H302: Harmful if swallowed (Acute toxicity, oral)[5]

  • H315: Causes skin irritation (Skin corrosion/irritation)[5][6]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)[5][6]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[5]

A conservative approach dictates treating this compound with a high degree of caution, assuming it may present these hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures to be performed.

PPE CategoryRecommended EquipmentStandard/SpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields.EN 166 (EU) or NIOSH (US) approved.[2]Protects eyes from dust particles and potential splashes.[1]
Face shield (in addition to goggles).ANSI Z87.1[4]Recommended for handling larger quantities or when there is a significant risk of splashing.[2]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves before use.[3]Prevents skin contact with the chemical.[2] Nitrile gloves are a suitable choice for powdered chemicals.[2]
Long-sleeved laboratory coat.Standard Lab Coat[4]Protects skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH-approved respirator or use of a chemical fume hood.Varies based on exposure.[4]Prevents inhalation of dust particles. Recommended when handling the powder outside of a fume hood.[4]
Operational Plan: From Preparation to Disposal

A systematic approach to handling, from donning PPE to the final disposal of waste, is critical for ensuring a safe working environment.

The following diagrams illustrate the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Donning cluster_donning PPE Donning Sequence A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Goggles/Face Shield B->C D 4. Gloves C->D PPE_Doffing cluster_doffing PPE Doffing Sequence E 1. Gloves F 2. Goggles/Face Shield E->F G 3. Lab Coat F->G H 4. Respirator (if required) G->H

Caption: Correct sequence for doffing PPE.

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment. [2] * Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. [7] * Verify that an eyewash station and safety shower are readily accessible. [1] * Don all required PPE as outlined in the donning sequence. [3]

  • Handling the Chemical:

    • All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. [7] * Avoid generating dust. [1]Use a spatula or other appropriate tool to handle the solid chemical.

    • When weighing, use an analytical balance within a ventilated enclosure.

    • If transferring the chemical, do so carefully to minimize the creation of airborne dust.

    • Keep the container tightly closed when not in use. [1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area. [1] * Keep containers tightly sealed to prevent contamination and moisture absorption.

    • Store away from incompatible materials such as strong oxidizing agents. [1]

In the event of a spill or exposure, immediate and correct action is critical.

  • Small Spill: Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. [1]Avoid creating dust during cleanup.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [3]If skin irritation occurs, seek medical advice. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8]If eye irritation persists, get medical advice. [6][9]* Inhalation: Move the individual to fresh air. [1]If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. [7]

Emergency_Response cluster_emergency Emergency Response Workflow Spill Spill or Exposure Occurs Assess Assess the Situation (e.g., size of spill, route of exposure) Spill->Assess Action Take Immediate Action Assess->Action Skin Skin Contact: Wash with soap and water for 15 min. Action->Skin Skin Eye Eye Contact: Flush with water for 15 min. Action->Eye Eye Inhalation Inhalation: Move to fresh air. Action->Inhalation Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting. Action->Ingestion Ingestion Cleanup Contain and Clean Up Spill (if safe to do so) Action->Cleanup Spill Medical Seek Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency response workflow for spills or exposure.

Disposal Plan

Proper disposal of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Chemical: Dispose of the chemical as special waste through a licensed disposal company, in accordance with local, state, and federal regulations. [7][10]* Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, labeled waste container and disposed of as chemical waste. Do not dispose of contaminated PPE in regular trash.

  • Empty Containers: Do not reuse empty containers. Dispose of them as unused product. [10] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • BENZAMIDE CAS Number - HAZARD SUMMARY. NJ.gov.
  • Safety Data Sheet. BroadPharm.
  • 4-propan-2-yl-N-pyridin-2-ylbenzamide. PubChem.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • K-BAC 1020.
  • 2-N-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole. AK Scientific, Inc.

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